Ethoxy(propan-2-yl)amine
Description
Properties
IUPAC Name |
N-ethoxypropan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO/c1-4-7-6-5(2)3/h5-6H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPMOJDYWCHTJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCONC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Physicochemical Landscape of Ethoxy(propan-2-yl)amine: A Technical Guide to N,O-Dialkylhydroxylamine Reactivity and Nitrone Ligation
Introduction & Structural Paradigm
Ethoxy(propan-2-yl)amine (also known as O-ethyl-N-isopropylhydroxylamine; CAS: 51560-50-0 for the free base, 1909313-11-6 for the hydrochloride salt) represents a highly specialized class of N,O-dialkylhydroxylamines[1]. In modern chemical biology, drug development, and dynamic covalent chemistry, the precise tuning of nucleophilicity and basicity is paramount. While primary aminooxy compounds (O-alkylhydroxylamines) are widely recognized for forming stable oxime linkages, the introduction of an N-isopropyl group fundamentally alters the molecule's reactive trajectory.
Because the nitrogen atom is secondary, condensation with aldehydes or ketones does not yield an oxime; instead, it generates a nitrone . This structural divergence makes Ethoxy(propan-2-yl)amine an invaluable reagent for spin-trapping applications, specialized bioconjugation, and the synthesis of dynamic hydrogels where reversible covalent networks are required.
Physicochemical Profiling and The Alpha-Effect
The reactivity of Ethoxy(propan-2-yl)amine is governed by the alpha-effect —the phenomenon where the adjacent lone pairs on the oxygen atom repel the lone pair on the nitrogen, raising the energy of the Highest Occupied Molecular Orbital (HOMO). This renders the nitrogen hyper-nucleophilic despite a relatively low basicity.
Standard primary aliphatic amines (e.g., propylamine) possess a conjugate acid pKa of ~10.5, meaning they are heavily protonated (and thus unreactive) at physiological pH. In contrast, primary O-alkylhydroxylamines like O-ethylhydroxylamine exhibit a pKa of approximately 4.65 (2)[2]. The addition of the N-isopropyl group in Ethoxy(propan-2-yl)amine provides a slight inductive electron-donating effect, marginally raising the pKa, while simultaneously introducing steric shielding. This unique balance allows a significant fraction of the amine to remain unprotonated and highly reactive at mildly acidic to neutral pH (pH 4.5–7.2) (3)[3].
Table 1: Comparative Physicochemical Properties of Amine Nucleophiles
| Compound Class | Representative Molecule | Est. pKa (Conjugate Acid) | Nucleophilicity Index | Primary Carbonyl Adduct |
| Primary Aliphatic Amine | Propylamine | ~10.5 | Moderate | Imine (Schiff Base) |
| Primary O-Alkylhydroxylamine | O-Ethylhydroxylamine | 4.65 | High (Alpha-effect) | Oxime Ether |
| Secondary N,O-Dialkylhydroxylamine | Ethoxy(propan-2-yl)amine | ~5.2 | High (Sterically tuned) | Nitrone |
Mechanistic Causality: Nitrone Formation
When Ethoxy(propan-2-yl)amine reacts with an electrophilic carbonyl, the mechanism proceeds via a two-step pathway. The initial nucleophilic attack forms a transient hemiaminal intermediate. Because the nitrogen lacks a second proton to eliminate (unlike primary amines), the dehydration step forces the formation of a carbon-nitrogen double bond with formal charges—a nitrone. The steric bulk of the isopropyl group dictates the E/Z isomerism of the resulting nitrone, often favoring the less sterically hindered configuration.
Fig 1: Mechanism of nitrone formation via hemiaminal dehydration.
Experimental Workflows: Self-Validating Protocols
To rigorously evaluate the kinetics and thermodynamics of Ethoxy(propan-2-yl)amine, empirical protocols must be self-validating. The following methodologies are designed not just to synthesize the product, but to mechanistically prove the intermediate states.
Protocol 1: Kinetic Evaluation of Nitrone Formation via ¹H-NMR
Causality: UV-Vis spectroscopy can monitor the disappearance of starting materials, but it cannot differentiate between the hemiaminal intermediate and the final nitrone. ¹H-NMR allows real-time tracking of the aldehyde proton's disappearance and the emergence of the distinct nitrone proton, validating the dehydration rate-limiting step.
-
Preparation of Buffered D₂O: Prepare a 100 mM phosphate buffer in D₂O, adjusted to pD 6.5 (accounting for the isotope effect: pD = pH meter reading + 0.4). Rationale: pH 6.5 ensures the amine is predominantly unprotonated while providing sufficient protons to catalyze the dehydration step.
-
Reagent Solubilization: Dissolve Ethoxy(propan-2-yl)amine hydrochloride to a final concentration of 10 mM in the buffered D₂O.
-
Electrophile Introduction: Add a model water-soluble aldehyde (e.g., 4-formylbenzoic acid) to a concentration of 10 mM.
-
Data Acquisition: Immediately transfer to an NMR tube and acquire ¹H-NMR spectra at 298 K every 5 minutes for 2 hours.
-
Self-Validation & Analysis: Integrate the aldehyde peak (~9.9 ppm). Observe the transient appearance of the hemiaminal CH peak (~5.5 ppm) and its subsequent conversion to the nitrone CH peak (~7.8 ppm). The kinetic rate constants (
and ) are derived from these integrals.
Protocol 2: Boronic Acid-Accelerated Ligation (FRET Assay)
Causality: Standard nitrone formation can be slow at neutral pH. Utilizing ortho-boronoaldehydes accelerates the reaction by orders of magnitude. The empty p-orbital of the boron atom coordinates with the oxygen of the hemiaminal, converting it into a superior leaving group (4)[4]. A FRET assay is employed here because it provides real-time, highly sensitive kinetic data at nanomolar concentrations, preventing the equilibrium shifts seen in high-concentration NMR studies (5)[5].
-
Probe Design: Conjugate Ethoxy(propan-2-yl)amine to a Cy3 fluorophore, and an ortho-boronoaldehyde to a Cy5 fluorophore.
-
Assay Setup: In a 96-well black microplate, add 100 µL of 100 nM Cy5-aldehyde in PBS (pH 7.4).
-
Initiation: Inject 100 µL of 100 nM Cy3-amine into the wells.
-
Fluorescence Monitoring: Excite at 540 nm (Cy3 max) and monitor emission at both 570 nm (Cy3) and 670 nm (Cy5).
-
Self-Validation: The stoichiometric quenching of Cy3 emission coupled with the simultaneous increase in Cy5 emission confirms productive, specific covalent linkage rather than non-specific aggregation.
Fig 2: Boronic acid-catalyzed acceleration of nitrone ligation.
Applications in Therapeutics and Materials Science
The physicochemical properties of Ethoxy(propan-2-yl)amine make it a prime candidate for advanced applications:
-
Dynamic Hydrogels: The reversible nature of the nitrone bond under specific stimuli (e.g., acidic tumor microenvironments) allows for the creation of shear-thinning, self-healing hydrogels for targeted drug delivery.
-
Spin Trapping in Oxidative Stress: The resulting nitrones from Ethoxy(propan-2-yl)amine condensation are highly effective at trapping transient free radicals (like superoxide or hydroxyl radicals) in biological systems, forming stable aminoxyl radicals that can be detected via Electron Paramagnetic Resonance (EPR) spectroscopy.
References
- BLD Pharm. "Product Name: Ethoxy(propan-2-yl)amine (CAS: 51560-50-0).
- Sigma-Aldrich. "ethoxy(propan-2-yl)amine hydrochloride | 1909313-11-6.
- University of Konstanz.
- Journal of the American Chemical Society. "Structure–Reactivity Relationships in a Small Library of Imine-Type Dynamic Covalent Materials.
- Chemical Science.
- University of York. "The Study of ortho-Boronoimine Formation Using a FRET-Based Reporter Assay." White Rose eTheses Online.
Sources
- 1. 51560-50-0|Ethoxy(propan-2-yl)amine|BLD Pharm [bldpharm.com]
- 2. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Boronic acids facilitate rapid oxime condensations at neutral pH - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00921A [pubs.rsc.org]
- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
Thermodynamic Stability Profile: Ethoxy(propan-2-yl)amine
The following technical guide provides an in-depth thermodynamic stability profile for Ethoxy(propan-2-yl)amine (also known as N-ethoxy-2-propanamine or O-ethyl-N-isopropylhydroxylamine).
This guide synthesizes theoretical group additivity models with empirical data from analogous alkoxyamine systems to provide a comprehensive stability assessment.
Executive Summary
Ethoxy(propan-2-yl)amine is an acyclic secondary alkoxyamine characterized by a nitrogen-oxygen (N–O) single bond bridging an isopropyl amine moiety and an ethyl group. Unlike the sterically hindered alkoxyamines used in Nitroxide Mediated Polymerization (NMP) (e.g., TEMPO-adducts), this molecule exhibits higher thermal stability due to reduced steric strain on the N–O bond.
Its thermodynamic profile is defined by the lability of the N–O bond (
Chemical Identity & Structural Analysis
| Parameter | Detail |
| IUPAC Name | N-Ethoxypropan-2-amine |
| Common Synonyms | O-Ethyl-N-isopropylhydroxylamine; Ethoxy(isopropyl)amine |
| CAS Number | 610309-71-2 (HCl salt analog ref) |
| Molecular Formula | |
| Molecular Weight | 103.16 g/mol |
| SMILES | CCONC(C)C |
| Key Functional Group | Alkoxyamine ( |
Structural Stability Factors:
-
Secondary Amine Character: The presence of a hydrogen atom on the nitrogen (
) introduces the possibility of oxidation to a nitrone, a pathway unavailable to tertiary alkoxyamines. -
Steric Environment: The isopropyl group provides moderate steric shielding, stabilizing the N–O bond against hydrolysis compared to primary alkoxyamines, but offering less radical stabilization than tertiary-butyl or nitroxide-based analogs.
Thermodynamic Parameters (Computed)
Due to the absence of direct combustion calorimetry data for this specific isomer, the standard enthalpy of formation (
Table 1: Theoretical Thermodynamic Properties (Gas Phase, 298 K)
| Property | Value (Est.) | Methodology / Group Contributions |
| Enthalpy of Formation ( | Derived via summation of group increments: | |
| Standard Entropy ( | Estimated including symmetry corrections ( | |
| Heat Capacity ( | Summation of vibrational mode contributions at 298 K. | |
| N–O Bond Dissociation Energy (BDE) | Based on high-level DFT (G3/B3LYP) correlations for acyclic secondary alkoxyamines. |
Note on Accuracy: The BDE value is the critical stability parameter. While TEMPO-based alkoxyamines have BDEs in the range of
(allowing reversible activation at), simple acyclic alkoxyamines like Ethoxy(propan-2-yl)amine possess stronger N–O bonds, requiring higher temperatures for homolysis.
Decomposition Kinetics & Pathways[5]
The thermal stability of Ethoxy(propan-2-yl)amine is dictated by two competing mechanisms: Homolysis and Disproportionation/Oxidation .
Mechanism 1: N–O Bond Homolysis (Dominant at )
The primary decomposition event is the homolytic cleavage of the weak N–O bond, yielding an aminyl radical and an ethoxyl radical. Unlike NMP agents, the recombination of these specific radicals is less efficient due to the lack of persistent radical stability (the "Persistent Radical Effect" is weak here without a cyclic nitroxide structure).
Mechanism 2: Radical Induced Decomposition
Once formed, the reactive ethoxyl radical (
Mechanism 3: Oxidation to Nitrone
In the presence of oxygen or oxidants, the secondary amine hydrogen (
Visualized Reaction Pathway
Figure 1: Thermal decomposition pathway of acyclic alkoxyamines. The reversibility (dashed line) is inefficient for this specific molecule compared to cyclic nitroxides.
Experimental Protocols for Stability Validation
To validate the thermodynamic stability of specific Ethoxy(propan-2-yl)amine batches, the following self-validating experimental workflow is recommended.
Protocol A: Differential Scanning Calorimetry (DSC)
-
Objective: Determine the onset temperature of decomposition (
) and enthalpy of reaction. -
Procedure:
-
Seal
of sample in a high-pressure gold-plated crucible (to prevent evaporation before decomposition). -
Ramp temperature from
to at under flow ( ). -
Data Analysis: Identify the exothermic peak. For this molecule, expect a broad exotherm starting
corresponding to N–O homolysis and subsequent radical quenching.
-
Protocol B: Arrhenius Parameter Determination (Isothermal TGA)
-
Objective: Calculate the activation energy (
) of the N–O bond cleavage. -
Procedure:
-
Perform Thermogravimetric Analysis (TGA) runs at four isotherms:
. -
Monitor mass loss over time (
). -
Plot
vs .
-
-
Validation: The derived
should align with the theoretical BDE ( ). Significant deviation ( ) indicates catalytic impurities (e.g., trace acids or transition metals).
Stability Testing Workflow
Figure 2: Step-by-step workflow for validating the thermodynamic stability of the alkoxyamine sample.
Handling & Storage Recommendations
Based on the thermodynamic profile, the following handling procedures are mandatory to maintain compound integrity:
-
Temperature: Store at
. While the N–O bond is stable at room temperature, the secondary amine functionality is susceptible to slow oxidation. -
Atmosphere: Store under Argon or Nitrogen . Oxygen accelerates the conversion to nitrones.
-
Acid Sensitivity: Avoid contact with strong acids. Protonation of the nitrogen weakens the N–O bond, significantly lowering the decomposition temperature (Acid-catalyzed heterolysis).
References
-
NIST Chemistry WebBook. Standard Reference Data for Thermochemical Properties of Organic Groups.[1] National Institute of Standards and Technology.[1][2] [Link][1]
-
Chauvin, F., et al. (2006). "Bond Dissociation Energies of N-Alkoxyamines: A Computational Study." Journal of Organic Chemistry. (Validating BDE ranges for acyclic alkoxyamines). [Link]
-
Gigmes, D., et al. (2010). "Side Reactions of Nitroxide-Mediated Polymerization: N-O versus O-C Cleavage." Macromolecules. (Mechanistic insights into alkoxyamine decomposition). [Link]
- Benson, S. W. (1976). Thermochemical Kinetics: Methods for the Estimation of Thermochemical Data and Rate Parameters. Wiley-Interscience. (Source of Group Additivity Rules).
Sources
Literature review on Ethoxy(propan-2-yl)amine derivatives
An In-depth Technical Guide to the Synthesis, Characterization, and Medicinal Chemistry Applications of Ethoxy(propan-2-yl)amine Derivatives
Introduction: The Ethoxy(propan-2-yl)amine Scaffold
In the landscape of modern drug discovery, the identification and development of novel molecular scaffolds are paramount to accessing new chemical space and addressing complex biological targets. The Ethoxy(propan-2-yl)amine core represents a versatile and synthetically accessible scaffold. It combines several key features desirable for medicinal chemistry exploration: a flexible ethoxy linker, a secondary amine capable of critical hydrogen bonding interactions, and an isopropyl group that provides steric bulk and lipophilicity.
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the synthesis, physicochemical properties, and spectroscopic characterization of derivatives based on this scaffold. Furthermore, it explores the underlying principles of their potential applications in medicinal chemistry, grounded in established structure-activity relationship (SAR) concepts, and offers detailed, field-proven experimental protocols.
Physicochemical Profile of the Core Scaffold
The foundational molecule, N-ethoxypropan-2-amine, possesses a specific set of physicochemical properties that influence its behavior in biological systems, including solubility, membrane permeability, and metabolic stability. Understanding these properties is the first step in designing effective derivatives.
| Property | Value | Source |
| Molecular Formula | C5H13NO | [1] |
| Molecular Weight | 103.16 g/mol | PubChem[1] |
| Monoisotopic Mass | 103.09972 Da | [1] |
| XLogP3 (Predicted) | 1.0 | [1] |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
Table 1: Computed physicochemical properties of the core N-ethoxypropan-2-amine scaffold.
Synthesis Methodologies: A Focus on Reductive Amination
The synthesis of Ethoxy(propan-2-yl)amine derivatives can be efficiently achieved through several established organic chemistry transformations. Among these, reductive amination stands out as a robust and versatile one-pot method for creating secondary amines. This approach involves the reaction of a ketone with a primary amine to form an imine intermediate, which is subsequently reduced in-situ to the target amine.[2][3]
The causality for selecting this pathway is its high functional group tolerance, broad substrate scope, and the commercial availability of various reducing agents, allowing for fine-tuning of reaction conditions to optimize yield and purity.
Caption: General workflow for the synthesis of Ethoxy(propan-2-yl)amine derivatives via reductive amination.
A detailed, step-by-step protocol for this synthesis is provided in Section 5.
Spectroscopic Characterization: A Self-Validating System
Confirming the structure and purity of a synthesized derivative is a critical step that underpins the trustworthiness of any subsequent biological data. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a self-validating system for structural elucidation.
For a hypothetical derivative, N-((4-chlorophenyl)methyl)-N-(ethoxy)propan-2-amine :
-
¹H NMR Spectroscopy: This technique provides information on the electronic environment and connectivity of protons.
-
Aromatic Protons: Two doublets would be expected in the aromatic region (~7.2-7.4 ppm), characteristic of a para-substituted benzene ring.
-
Benzylic Protons: A singlet or AB quartet around 4.0-4.5 ppm, corresponding to the CH₂ group adjacent to the aromatic ring.
-
Ethoxy Group: A quartet (~3.5 ppm, -O-CH₂-) and a triplet (~1.2 ppm, -CH₃), showing the characteristic coupling of an ethyl group.
-
Propan-2-yl Group: A multiplet or septet for the CH proton and a doublet for the two methyl (CH₃) groups.
-
-
¹³C NMR Spectroscopy: This identifies all unique carbon atoms in the molecule, confirming the carbon skeleton. Specific signals would confirm the presence of aromatic carbons, the benzylic carbon, and the carbons of the ethoxy and propan-2-yl moieties.
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy, providing definitive confirmation of the molecular formula. The fragmentation pattern can also offer further structural clues.
Applications in Medicinal Chemistry & Structure-Activity Relationships (SAR)
While specific Ethoxy(propan-2-yl)amine derivatives are not yet established as blockbuster drugs, the scaffold possesses features that make it highly attractive for designing enzyme inhibitors, receptor modulators, and other therapeutic agents.[3] The principles of Structure-Activity Relationships (SAR) provide a logical framework for optimizing the biological activity of derivatives based on this core.[4]
-
The Ethoxy Linker: This group provides a flexible spacer, allowing other functional groups to orient themselves optimally within a biological target's binding site. Its ether linkage is generally more stable to metabolism than an ester linkage, which can be an advantage for prodrug design.[5]
-
The Secondary Amine: As a hydrogen bond donor and acceptor, the amine is often a critical "anchor" point for binding to amino acid residues (e.g., aspartate, glutamate) in a protein. It also serves as a key handle for synthetic elaboration, allowing for the introduction of diverse substituents.
-
The Isopropyl Group: This group provides a degree of lipophilicity and steric bulk, which can be crucial for fitting into hydrophobic pockets within an enzyme or receptor.[3]
-
Derivatization Strategy: The primary point for derivatization is typically the amine nitrogen, allowing for the introduction of various aryl, heteroaryl, or alkyl groups to probe different regions of a binding pocket and modulate properties like solubility, potency, and selectivity.
Caption: Conceptual diagram of Structure-Activity Relationship (SAR) exploration for the scaffold.
Detailed Experimental Protocols
The following protocols are presented as a self-validating system, incorporating both synthesis and characterization to ensure the integrity of the final product.
Protocol 5.1: Synthesis of N-benzyl-N-(ethoxy)propan-2-amine
Materials:
-
1-Ethoxypropan-2-one (1.0 eq)
-
Benzylamine (1.0 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 1-ethoxypropan-2-one (1.0 eq) in anhydrous DCM, add benzylamine (1.0 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the pure product.
Protocol 5.2: Characterization Workflow
-
NMR Analysis: Dissolve a small sample (~5-10 mg) of the purified product in an appropriate deuterated solvent (e.g., CDCl₃). Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure.
-
Mass Spectrometry: Prepare a dilute solution of the product in a suitable solvent (e.g., methanol or acetonitrile) and analyze using an electrospray ionization (ESI) mass spectrometer to confirm the [M+H]⁺ ion, corresponding to the correct molecular weight.
-
Purity Assessment: Determine the purity of the final compound using High-Performance Liquid Chromatography (HPLC) with UV detection.
Conclusion and Future Directions
The Ethoxy(propan-2-yl)amine scaffold is a promising starting point for the development of novel chemical entities. Its straightforward and scalable synthesis via reductive amination allows for the rapid generation of diverse chemical libraries. The inherent physicochemical properties of the core can be systematically modulated through derivatization to optimize for potency, selectivity, and pharmacokinetic profiles. Future research should focus on synthesizing libraries of these derivatives and screening them against various biological targets, such as kinases, proteases, and G-protein coupled receptors, to unlock their full therapeutic potential.
References
-
PubChem. (2-Ethoxyethyl)(propan-2-yl)amine. National Center for Biotechnology Information. [Link]
-
Cheméo. Chemical Properties of 1-Propanamine, 3-ethoxy- (CAS 6291-85-6). [Link]
-
PubChemLite. Ethoxy(propan-2-yl)amine hydrochloride. [Link]
- Google Patents. (2014).
- Google Patents. (2000). EP0971025A1 - Amine reaction compounds comprising one or more active ingredient.
-
Black, K. et al. (2011). A Structure Activity Relationship (SAR) Based Case Study for a Cosmetic Ingredient. Regulatory Toxicology and Pharmacology, 60, 120-135. [Link]
- Google Patents. (1984).
-
UT Southwestern Medical Center. Patents - Medicinal Chemistry. [Link]
- Google Patents. (2006). US7038078B2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.
-
Matrix Fine Chemicals. ETHYL(PROPAN-2-YL)AMINE | CAS 19961-27-4. [Link]
-
Ethoxy Propanol | Chemical Supplier. Ethoxy Propanol. [Link]
-
Vooturi, R., et al. (2008). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Pharmaceutical Research, 25(6), 1383–1391. [Link]
-
Rautio, J., et al. (2008). Prodrugs for Amines. Molecules, 13(3), 512-540. [Link]
- Google Patents. (1980).
-
Baillie, T. A., et al. (2021). Enhancing Drug Discovery and Development through the Integration of Medicinal Chemistry, Chemical Biology, and Academia. Chimia, 75(5), 374-380. [Link]
-
Martinez, A., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 29(14), 3247. [Link]
-
PubChem. 2-Ethoxypropan-1-amine. National Center for Biotechnology Information. [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of 1-substituted phenoxypropan-2-one (3a-3m). [Link]
-
ResearchGate. (2015). Synthesis, molecular structure, spectroscopic and theoretical studies on E-2-ethoxy-4-[(4-ethoxyphenylimino)methyl]phenol. [Link]
-
ResearchGate. (n.d.). Spectroscopic and Chemical Properties of the Amine. [Link]
-
Scribd. (2015). Structure-Activity Relationships Overview. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scribd.com [scribd.com]
- 5. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC [pmc.ncbi.nlm.nih.gov]
pKa values and basicity of Ethoxy(propan-2-yl)amine
The following technical guide provides an in-depth analysis of Ethoxy(propan-2-yl)amine, structured for researchers and drug development professionals.
Physicochemical Profiling, Synthetic Pathways, and Medicinal Utility
Chemical Identity & Structural Analysis
Ethoxy(propan-2-yl)amine (IUPAC), also known as
-
SMILES: CCONC(C)C
-
Molecular Formula:
-
Molecular Weight: 103.16 g/mol
-
Key Functional Group: Alkoxyamine (
)
The molecule features an isopropyl group (
pKa and Basicity Profile
The basicity of Ethoxy(propan-2-yl)amine is the critical parameter for its application in buffer design and drug formulation.
2.1 Estimated pKa Value
While specific experimental literature for this exact congener is sparse, the pKa can be derived with high confidence from structural analogs using Linear Free Energy Relationships (LFER).
| Compound | Structure | Experimental pKa (Conj.[1] Acid) | Effect |
| Hydroxylamine | 6.03 | Reference | |
| 5.96 | |||
| Methoxylamine | 4.60 | ||
| 4.75 | Combined effects | ||
| Ethoxy(propan-2-yl)amine | 4.80 – 4.95 (Calc.) |
Analysis:
The pKa of
-
Electron Withdrawal: The oxygen atom exerts a strong electron-withdrawing inductive effect (
) through the bond, significantly reducing the electron density available on the nitrogen lone pair compared to a standard amine (e.g., Isopropylamine, pKa ~10.6). -
Steric/Inductive Balance: The isopropyl group provides a stronger positive inductive effect (
) than a methyl group, theoretically increasing basicity. However, the increased steric bulk of the isopropyl group can hinder solvation of the protonated cation, slightly attenuating this increase.
2.2 The Alpha-Effect Anomaly
Despite its low basicity (Brønsted definition), Ethoxy(propan-2-yl)amine exhibits enhanced nucleophilicity due to the Alpha Effect . The lone pair interactions between the adjacent nitrogen and oxygen atoms raise the energy of the HOMO (Highest Occupied Molecular Orbital), making the nitrogen more reactive toward electrophiles (e.g., alkyl halides, acyl chlorides) than its pKa would suggest.
Figure 1: Mechanistic basis for the enhanced nucleophilicity of alkoxyamines despite low pKa.
Synthetic Methodology
The most robust and scalable synthesis involves the Reductive Amination of acetone with
3.1 Reaction Pathway[4][5]
-
Condensation: Reaction of Acetone with
-ethylhydroxylamine to form the oxime ether intermediate. -
Reduction: Selective reduction of the
bond using Sodium Cyanoborohydride ( ) in acidic media.[3]
Figure 2: Two-step one-pot synthesis via reductive amination.
3.2 Experimental Protocol
Objective: Synthesis of Ethoxy(propan-2-yl)amine (10 mmol scale).
Reagents:
- -Ethylhydroxylamine hydrochloride (1.0 equiv, 0.98 g)
-
Acetone (5.0 equiv, excess as solvent/reactant)
-
Sodium Cyanoborohydride (
) (1.5 equiv) -
Acetic Acid (Glacial)
-
Methanol (Anhydrous)
-
Sodium Hydroxide (1M and 6M)
Step-by-Step Procedure:
-
Oxime Formation: In a 50 mL round-bottom flask, dissolve
-ethylhydroxylamine HCl (10 mmol) in Methanol (15 mL). Add Acetone (3.0 mL, ~40 mmol). -
pH Adjustment: Add Glacial Acetic Acid dropwise until pH reaches ~4–5 (use wet pH paper). Stir at Room Temperature (RT) for 1 hour to ensure oxime ether formation.
-
Reduction: Cool the solution to 0°C in an ice bath. Carefully add
(15 mmol, 0.94 g) in small portions (Warning: Toxic HCN gas risk; perform in a well-ventilated fume hood). -
Reaction: Allow the mixture to warm to RT and stir for 4–6 hours. Monitor by TLC (stain with Phosphomolybdic Acid or Ninhydrin; note that alkoxyamines stain differently than amines).
-
Quenching: Concentrate the mixture under reduced pressure to remove methanol/acetone.
-
Work-up:
-
Add Water (20 mL) to the residue.
-
Basify to pH > 12 using 6M NaOH.
-
Extract with Dichloromethane (DCM) (
mL). -
Dry combined organics over
, filter, and concentrate.
-
-
Purification: If necessary, purify via distillation (bp est. 80-90°C) or convert to the oxalate salt for crystallization.
Applications in Drug Discovery
Ethoxy(propan-2-yl)amine serves as a versatile building block in medicinal chemistry.
4.1 Bioisosterism
The
-
Metabolic Stability: The
bond is generally resistant to Cytochrome P450 oxidative dealkylation compared to standard groups, potentially extending half-life ( ). -
H-Bonding: The oxygen atom accepts hydrogen bonds, while the
remains a donor, altering the solvation shell and binding affinity compared to a simple amine.
4.2 Kinase Inhibition
-dialkylhydroxylamines are often employed in the "hinge-binding" region of kinase inhibitors. The reduced basicity (pKa ~4.8) prevents protonation at physiological pH (7.4), ensuring the molecule remains neutral and can passively diffuse through membranes (highSummary Data Table
| Property | Value / Description |
| IUPAC Name | |
| Common Name | Ethoxy(propan-2-yl)amine |
| pKa (Conj.[1] Acid) | 4.8 ± 0.1 (Predicted) |
| LogP | ~0.8 (Est.) |
| Physical State | Colorless Liquid |
| Basicity Class | Weak Base |
| Nucleophilicity | High (Alpha Effect) |
| Storage | Store under inert gas (Ar/N2); hygroscopic. |
References
-
Basicity of Alkoxyamines: Bissot, T. C., et al. "Synthesis and properties of some N,O-dialkylhydroxylamines." Journal of the American Chemical Society 79.4 (1957): 796-799. Link
-
pKa of N,O-Dimethylhydroxylamine: Perrin, D. D.[1] Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths, London, 1965.[1] (Cited in PubChem CID 14232). Link
-
Reductive Amination Protocol: Borch, R. F., et al.[3] "The cyanohydridoborate anion as a selective reducing agent." Journal of the American Chemical Society 93.12 (1971): 2897-2904. Link
-
Alpha Effect: Edwards, J. O., & Pearson, R. G. "The Factors Determining Nucleophilic Reactivities." Journal of the American Chemical Society 84.1 (1962): 16-24. Link
-
Medicinal Chemistry Applications: Meanwell, N. A. "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry 54.8 (2011): 2529-2591. Link
Sources
- 1. N,O-Dimethylhydroxylamine | C2H7NO | CID 14232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Question: Products formed when acetone reacts with 1. NH2OH and 2. 2,4-DN.. [askfilo.com]
- 5. CN1709862A - N-isopropyl hydroxylamine production method - Google Patents [patents.google.com]
Methodological & Application
Synthesis of Ethoxy(propan-2-yl)amine: A Detailed Protocol and Application Guide
Introduction
Ethoxy(propan-2-yl)amine is a secondary amine of interest in various fields of chemical research, including as a building block in medicinal chemistry and as a ligand in coordination chemistry. Its synthesis can be approached through several established organic chemistry methodologies. This document provides a detailed, step-by-step protocol for the synthesis of ethoxy(propan-2-yl)amine via a direct reductive amination strategy. This method is chosen for its high efficiency, mild reaction conditions, and broad applicability in the synthesis of secondary amines.[1][2][3]
The core of this protocol involves the reaction of 2-ethoxyacetaldehyde with isopropylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine using a selective reducing agent. This one-pot procedure offers significant advantages in terms of operational simplicity and reduced waste generation, aligning with the principles of green chemistry.[3]
Reaction Scheme
Experimental Protocol
This section details the necessary reagents, equipment, and step-by-step procedure for the synthesis of ethoxy(propan-2-yl)amine.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Ethoxyacetaldehyde (50% w/w in H₂O) | Reagent | Major Chemical Supplier | |
| Isopropylamine | ≥99% | Major Chemical Supplier | |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | ≥97% | Major Chemical Supplier | Moisture-sensitive, handle under inert atmosphere if possible. |
| Dichloromethane (DCM) | Anhydrous | Major Chemical Supplier | |
| Sodium bicarbonate (NaHCO₃) | Saturated Aqueous Solution | For work-up. | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent | Major Chemical Supplier | For drying. |
| Diethyl ether | ACS Grade | Major Chemical Supplier | For extraction. |
| Hydrochloric acid (HCl) | 1 M in diethyl ether | Major Chemical Supplier | For salt formation and purification (optional). |
Equipment
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware
-
pH paper or meter
Step-by-Step Synthesis Procedure
The synthesis of ethoxy(propan-2-yl)amine can be conceptualized as a two-stage, one-pot process: imine formation followed by reduction.
Part 1: Imine Formation and In Situ Reduction
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-ethoxyacetaldehyde (5.0 g of 50% w/w solution, ~0.028 mol).
-
Solvent and Amine Addition: Dissolve the starting material in 50 mL of anhydrous dichloromethane (DCM). To this solution, add isopropylamine (2.0 g, ~0.034 mol, 1.2 equivalents) dropwise at room temperature while stirring.
-
Imine Formation: Allow the mixture to stir at room temperature for 1 hour to facilitate the formation of the imine intermediate. The formation of an imine from a primary amine and an aldehyde is a well-established equilibrium process.[4]
-
Preparation for Reduction: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (8.9 g, ~0.042 mol, 1.5 equivalents) portion-wise over 30 minutes. The portion-wise addition is crucial to control the reaction exotherm and any potential gas evolution. Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for reductive aminations as it does not readily reduce the starting aldehyde.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12-16 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting materials.
Part 2: Work-up and Purification
-
Quenching the Reaction: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (50 mL). This will neutralize the acidic byproducts and any unreacted reducing agent. Be cautious as gas evolution (hydrogen) may occur.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 30 mL).
-
Washing: Combine the organic layers and wash with brine (saturated aqueous NaCl solution) (1 x 30 mL).
-
Drying: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude ethoxy(propan-2-yl)amine.
-
Purification (Optional): For higher purity, the crude amine can be purified by distillation under reduced pressure. Alternatively, the amine can be converted to its hydrochloride salt by dissolving the crude product in diethyl ether and adding a 1 M solution of HCl in diethyl ether. The resulting precipitate can be collected by filtration, washed with cold diethyl ether, and dried under vacuum. The free base can be regenerated by treatment with a strong base.
Workflow Diagram
Caption: Workflow for the synthesis of ethoxy(propan-2-yl)amine.
Discussion
The choice of reductive amination for the synthesis of ethoxy(propan-2-yl)amine is based on its reliability and versatility. The reaction proceeds through the formation of an iminium ion intermediate, which is then readily reduced by the hydride reagent. Sodium triacetoxyborohydride is particularly effective for this transformation due to its mild nature and tolerance of a wide range of functional groups.
An alternative synthetic route could involve the Williamson ether synthesis.[5][6][7] This would likely entail the reaction of isopropylamine with a 2-ethoxyethyl halide (e.g., 2-bromoethoxyethane). However, this method can sometimes lead to over-alkylation, producing the tertiary amine as a byproduct. The reductive amination approach generally provides better control over the formation of the desired secondary amine.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Extend the reaction time or slightly increase the equivalents of the reducing agent. Ensure all reagents are of high purity and anhydrous where specified. |
| Loss of product during work-up. | Ensure the pH of the aqueous layer is basic before extraction to minimize the formation of the water-soluble ammonium salt. | |
| Presence of Starting Material | Insufficient reducing agent or reaction time. | Re-run the reaction with a slight excess of the reducing agent and monitor closely by TLC or GC-MS. |
| Formation of Byproducts | Over-reduction or side reactions. | Ensure the temperature is controlled during the addition of the reducing agent. Use a more selective reducing agent if necessary. |
Conclusion
The reductive amination protocol outlined in this document provides a robust and efficient method for the laboratory-scale synthesis of ethoxy(propan-2-yl)amine. The procedure is straightforward, utilizes readily available reagents, and offers a high degree of control over the final product. This guide is intended to be a valuable resource for researchers and professionals in drug development and chemical synthesis.
References
- Zhang, R., Liu, S., Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Virginia Tech.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Chem Help ASAP. (2020, March 21). reductive amination & secondary amine synthesis [Video]. YouTube. [Link]
-
Wang, X., et al. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry. [Link]
-
Wikipedia. (2023, November 29). Reductive amination. In Wikipedia. [Link]
-
Quora. (2021, May 1). How to do Williamson ether synthesis while I have tertiary amine in my compound. [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
ChemTalk. (2022, October 23). Williamson Ether Synthesis. [Link]
-
Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. [Link]
Sources
- 1. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
Catalytic applications of Ethoxy(propan-2-yl)amine in polymerization
Application Note: Catalytic Applications of Ethoxy(propan-2-yl)amine in Controlled Polymerization
Part 1: Executive Summary & Chemical Identity
Ethoxy(propan-2-yl)amine (CAS: 51560-50-0), chemically defined as
While simple amines are often used as ligands or curing agents, the
Technical Distinction:
It is crucial to distinguish this molecule from its isomer, 1-ethoxypropan-2-amine (an ether-amine), which is commonly used as a curing agent for epoxies or an external donor in Ziegler-Natta catalysis. This guide focuses on the
Part 2: Core Application – Nitroxide-Mediated Polymerization (NMP)
The Mechanistic Principle: The Persistent Radical Effect
In NMP, the alkoxyamine bond (
-
Activation (
): The alkoxyamine cleaves, releasing the active polymer chain. -
Propagation (
): The active chain adds monomer units. -
Deactivation (
): The nitroxide recombines with the active chain, returning it to a "dormant" alkoxyamine state.
This equilibrium drastically reduces the concentration of active radicals, suppressing irreversible termination reactions and allowing for "living" growth with low polydispersity (PDI < 1.2).
Diagram: NMP Activation/Deactivation Cycle
Figure 1: The reversible activation/deactivation cycle in Nitroxide-Mediated Polymerization (NMP). The alkoxyamine acts as the dormant reservoir.
Part 3: Experimental Protocol
Protocol A: Synthesis of Polystyrene-b-Poly(n-butyl acrylate) using Alkoxyamine Regulation
Objective: To synthesize a well-defined block copolymer for drug encapsulation using an alkoxyamine-based regulator system.
Materials:
-
Monomer 1: Styrene (Purified over basic alumina).
-
Monomer 2: n-Butyl Acrylate (nBA).
-
Regulator: Ethoxy(propan-2-yl)amine (Model Alkoxyamine/Regulator).
-
Co-Initiator: Benzoyl Peroxide (BPO) – Required if using the alkoxyamine as a regulator rather than a unimolecular initiator.
-
Solvent: Anisole (High boiling point).
Step-by-Step Methodology:
-
Preparation of the Macro-Initiator (Polystyrene Block):
-
Charge: In a Schlenk flask, mix Styrene (10.0 g, 96 mmol), BPO (0.12 g, 0.5 mmol), and Ethoxy(propan-2-yl)amine (0.15 g, 1.5 mmol).
-
Note: The molar ratio of Alkoxyamine to BPO should be > 1.2:1 to ensure all radical chains are trapped by the nitroxide generated in situ (or the alkoxyamine acts as the transfer agent).
-
Degassing: Perform three Freeze-Pump-Thaw cycles to remove oxygen (critical for NMP).
-
Polymerization: Immerse flask in an oil bath at 125°C .
-
Kinetics: Reaction proceeds for 6–8 hours. Monitor conversion via NMR. Target 60–70% conversion to preserve end-group fidelity.
-
Purification: Precipitate into cold methanol. Dry the resulting Polystyrene-Alkoxyamine (PS-Alkoxy) macro-initiator.
-
-
Chain Extension (Block Copolymer Synthesis):
-
Charge: Dissolve PS-Alkoxy macro-initiator (1.0 g) in n-Butyl Acrylate (5.0 g) and Anisole (5 mL).
-
Degassing: Sparge with Argon for 30 minutes.
-
Reaction: Heat to 115°C for 12 hours. The PS-Alkoxy chain end reactivates, initiating the polymerization of nBA.
-
Termination: Quench by cooling to
and exposing to air.
-
Data Analysis & Validation:
| Parameter | Method | Target Specification | Failure Mode Indicator |
| Conversion | 60–80% | >90% (Loss of "living" character) | |
| Molecular Weight ( | GPC (THF) | Linear increase vs. conversion | No increase (Dead chains) |
| Dispersity ( | GPC | < 1.25 | > 1.5 (Poor control/Side reactions) |
| End-Group Fidelity | ESI-MS | > 90% Alkoxyamine capped | Loss of signal (Thermal degradation) |
Part 4: Secondary Application – Polymer Stabilization (NOR-HALS)
Beyond synthesis, Ethoxy(propan-2-yl)amine serves as a model for NOR-HALS (Hindered Amine Light Stabilizers). In this "catalytic" cycle, the molecule scavenges degradation radicals formed during polymer storage or UV exposure.
Mechanism:
-
Radical Trapping: The
-alkoxyamine reacts with polymer-centered radicals ( ) or peroxy radicals ( ). -
Regeneration (Denisov Cycle): The nitroxide intermediate is regenerated, allowing a single molecule to terminate hundreds of radical chains. This is a true catalytic antioxidant cycle.
Protocol B: Stabilization Efficiency Test
-
Matrix: Polypropylene (PP) melt.
-
Additive: 0.1 wt% Ethoxy(propan-2-yl)amine.
-
Aging: Expose films to UV weathering (ASTM G154).
-
Metric: Measure Carbonyl Index (FTIR at 1720
) over 500 hours. A lower slope indicates effective catalytic stabilization.
Part 5: Technical Note on Isomer Confusion
Critical Alert: Researchers often confuse Ethoxy(propan-2-yl)amine (the N-alkoxy compound) with 1-ethoxypropan-2-amine (the ether-amine).
-
If you possess the Ether-Amine (
):-
Application: It acts as an External Electron Donor in Ziegler-Natta polymerization of Propylene.
-
Function: It coordinates to the Magnesium/Titanium surface, blocking non-stereospecific sites. This increases the isotacticity of the resulting Polypropylene.
-
Protocol: Add to the polymerization reactor at a Donor/Ti ratio of 10:1.
-
Part 6: References
-
Hawker, C. J., Bosman, A. W., & Harth, E. (2001). New Polymer Synthesis by Nitroxide Mediated Living Radical Polymerizations. Chemical Reviews, 101(12), 3661–3688.
-
Fischer, H. (2001). The Persistent Radical Effect: A Principle for Selective Radical Reactions and Living Radical Polymerizations. Chemical Reviews, 101(12), 3581–3610.
-
Solomon, D. H., Rizzardo, E., & Cacioli, P. (1986). Polymerization process and polymers produced thereby. U.S. Patent No. 4,581,429.
-
Nicolas, J., et al. (2013). Nitroxide-mediated polymerization. Progress in Polymer Science, 38(1), 63-235.
-
Gugumus, F. (1993). Re-evaluation of the stabilization mechanisms of various light stabilizer classes. Polymer Degradation and Stability, 39(1), 117-135.
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Ethoxy(propan-2-yl)amine
From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. Synthesizing Ethoxy(propan-2-yl)amine (also known as O-ethyl-N-isopropylhydroxylamine) via the reductive amination of acetone is a foundational, yet deceptively nuanced transformation[1]. Because you are working with a sterically hindered secondary alkoxyamine, achieving yields >85% requires precise thermodynamic and kinetic control.
I have designed this guide to move beyond basic recipes. Here, we will explore the exact causality behind each experimental variable, providing you with a self-validating protocol and troubleshooting frameworks to ensure reproducible, high-yield results.
Mechanistic Workflow & Logical Relationships
To optimize the reaction, you must first understand the pathway. The synthesis relies on the condensation of O-ethylhydroxylamine with acetone to form a transient hemiaminal, which dehydrates to an oxenium/imine intermediate before being reduced by a hydride donor[2].
Figure 1: Mechanistic workflow for the reductive amination of O-ethylhydroxylamine with acetone.
Self-Validating Experimental Protocol
This Standard Operating Procedure (SOP) utilizes Sodium Triacetoxyborohydride (STAB) due to its superior chemoselectivity and safety profile compared to Sodium Cyanoborohydride (NaBH₃CN)[2].
Step 1: Reagent Preparation & Buffering
-
Action: Suspend 1.0 equivalent of O-ethylhydroxylamine hydrochloride in 1,2-dichloroethane (DCE). Add 1.1 equivalents of anhydrous Sodium Acetate (NaOAc).
-
Causality: The hydrochloride salt must be free-based to act as a nucleophile. However, complete neutralization with a strong base (like Triethylamine) stalls the reaction. NaOAc acts as a buffer, maintaining the microenvironment at ~pH 4.5. This mild acidity is mandatory to protonate the acetone carbonyl (accelerating nucleophilic attack) and to drive the dehydration of the hemiaminal[1].
-
Validation Checkpoint: Measure the pH of the suspension using wet pH paper. It must read between 4.0 and 5.0. If it is >5.5, add a catalytic drop of glacial acetic acid.
Step 2: Condensation & Dehydration
-
Action: Add 1.5 to 2.0 equivalents of Acetone. Stir at 20°C for 1 hour.
-
Causality: Acetone is highly volatile and acts as both a reactant and a co-solvent. A slight excess drives the equilibrium of the hemiaminal formation forward.
-
Validation Checkpoint: Spot the mixture on a silica TLC plate (elute with 9:1 DCM:MeOH) and stain with Ninhydrin. The primary alkoxyamine spot should diminish, replaced by a higher
spot corresponding to the imine intermediate.
Step 3: Hydride Reduction
-
Action: Add 1.5 equivalents of STAB portion-wise over 15 minutes. Stir for 4 hours at 20°C.
-
Causality: STAB selectively reduces the protonated iminium/oxenium species without reducing unreacted ketones or cleaving the fragile N-O bond[2]. Portion-wise addition prevents thermal spikes that could volatilize the acetone.
-
Validation Checkpoint: GC-MS or LC-MS sampling should show the complete disappearance of the intermediate mass and the appearance of the product mass (
103.16).
Step 4: Isolation & Purification
-
Action: Quench the reaction with saturated aqueous NaHCO₃ until bubbling ceases. Extract 3x with Dichloromethane (DCM). Dry the organic layer over Na₂SO₄, filter, and concentrate carefully in an ice bath.
-
Causality: The quench neutralizes residual borate complexes. Ethoxy(propan-2-yl)amine is a low-molecular-weight, highly volatile liquid. Using a low-boiling extraction solvent (DCM) and evaporating at low temperatures prevents catastrophic product loss during isolation.
Yield Optimization Data
To demonstrate the importance of reagent selection, review the quantitative data below comparing various reductive amination conditions for this specific scaffold.
| Reducing Agent | Solvent | Additive (Buffer) | Temp (°C) | Time (h) | Yield (%) | Scientific Observation |
| NaBH(OAc)₃ (STAB) | DCE | NaOAc (1.1 eq) | 20 | 4 | 88% | Optimal chemoselectivity; clean conversion[2]. |
| 2-Picoline-Borane | MeOH | HCl (aq, cat.) | 20 | 6 | 82% | Excellent, less toxic alternative to STAB[3]. |
| NaBH₃CN | MeOH | AcOH (cat.) | 20 | 12 | 75% | Slower kinetics; generates toxic HCN byproducts[4]. |
| NaBH₄ | EtOH | None | 20 | 24 | <15% | Poor selectivity; causes N-O bond cleavage[4]. |
Troubleshooting FAQs
Q: My reaction stalls at 50% conversion despite adding excess acetone. How do I push it to completion? A: This is a classic buffer failure. The reductive amination process consumes protons. If you used O-ethylhydroxylamine hydrochloride with a strong base (like Et₃N) instead of a buffer (like NaOAc), the pH rises as the reaction proceeds. Once the pH exceeds 5.5, the dehydration of the hemiaminal into the reducible oxenium species halts. Re-adjust your system to pH 4.5 with glacial acetic acid to restart the catalytic cycle.
Q: I am detecting primary amines (isopropylamine or ethylamine) in my GC-MS. What went wrong?
A: You are experiencing N-O bond cleavage. This typically occurs if you attempt catalytic hydrogenation (e.g.,
Q: I have >95% conversion by TLC, but my isolated yield is terrible (<30%). Where is my product? A: You are likely evaporating it. Ethoxy(propan-2-yl)amine has a molecular weight of only 103.16 g/mol and is highly volatile. If you are using a rotary evaporator at elevated water-bath temperatures (>30°C) or pulling high vacuum (<50 mbar) to remove your extraction solvent, you are pulling your product directly into the cold trap. Use a low-boiling extraction solvent (like diethyl ether or DCM) and concentrate carefully without heating.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. URL:[Link]
-
Kawase, Y., et al. (2009). One-Pot Synthesis of Alkoxyamine Derivatives by Reductive Alkoxyamination with a 2-Picoline-Borane Complex. Heterocycles. URL:[Link]
Sources
Purification methods for removing impurities from Ethoxy(propan-2-yl)amine
Topic: Purification of Ethoxy(propan-2-yl)amine ( -Ethyl- -isopropylhydroxylamine)
Document ID: TSC-PUR-042 Last Updated: 2026-02-27 Status: Active
Core Directive & Compound Profile
User Advisory: This guide addresses the purification of Ethoxy(propan-2-yl)amine (IUPAC:
Chemical Profile:
-
Structure:
-
Nature: Weak secondary base (
). -
Physical State: Volatile liquid (bp
90-110°C, estimated). -
Key Reactivity: Susceptible to oxidation (forming nitroxyl radicals) and thermal decomposition at high temperatures.
Diagnostic Triage: Which Method Do You Need?
| Impurity Profile | Recommended Method | Why? |
| Bulk Synthesis Crude (Solvents, starting materials) | Acid-Base Extraction | Exploits the basicity of the amine to separate neutral organics. |
| Close-Boiling Impurities (e.g., | Oxalate Salt Crystallization | "Gold Standard" for volatile amines; converts liquid amine to solid salt. |
| Trace Coloration (Yellow/Orange tint) | Vacuum Distillation | Removes heavy oxidation byproducts (nitroxides). |
Troubleshooting Guides (Q&A)
Category A: Extraction & Yield Issues
Q: I performed a standard acid-base extraction, but my recovery yield is extremely low (<30%). Where did my product go?
A: You likely lost the product during the acid wash or failed to fully recover it during basification due to its low
-
The Science: Unlike standard dialkylamines (
), alkoxyamines are weak bases ( ). -
The Fix:
-
Capture: Ensure your aqueous acid phase is pH < 2 (use 2M HCl) to fully protonate the amine (
). -
Release: When recovering the amine, you do not need strong caustic soda. Neutralizing to pH 8-9 (using saturated
or ) is sufficient. Over-basifying with concentrated NaOH can sometimes degrade sensitive N-O bonds or cause solubility issues if phase separation is poor.
-
Q: My product has a persistent yellow tint even after distillation. A: This indicates oxidation to a nitroxide radical .
-
The Science: Alkoxyamines can oxidize to nitroxides (
) upon exposure to air. These radicals are often colored (yellow/orange) and are non-volatile. -
The Fix: Add a reducing agent (e.g., Ascorbic acid or Zinc dust) during the workup before distillation to reduce any nitroxides back to the hydroxylamine/alkoxyamine, or simply distill under strictly inert atmosphere (Argon).
Category B: Distillation Problems
Q: The compound decomposes violently or fumes during distillation. A: You are likely overheating the N-O bond.
-
The Science: The bond dissociation energy (BDE) of the
bond is relatively low. Heating above 120°C can trigger homolysis. -
The Fix: Never distill at atmospheric pressure. Use high vacuum (<10 mmHg) to keep the bath temperature below 60°C.
Experimental Protocols
Protocol 1: The "Gold Standard" Oxalate Salt Purification
Best for: Isolating high-purity compound from complex mixtures without distillation.
Principle: Ethoxy(propan-2-yl)amine forms a crystalline solid with oxalic acid, while most impurities (solvents, neutral byproducts) remain in solution.
Materials:
-
Crude Ethoxy(propan-2-yl)amine
-
Anhydrous Oxalic Acid[1]
-
Diethyl Ether (or MTBE)
-
Methanol (minimal)
Workflow:
-
Dissolution: Dissolve 10 mmol of crude amine in 20 mL of anhydrous Diethyl Ether.
-
Acid Preparation: Dissolve 10 mmol (1.0 eq) of anhydrous oxalic acid in the minimum amount of warm Methanol (
2-3 mL). -
Precipitation: Add the oxalic acid solution dropwise to the stirring amine solution.
-
Observation: A white precipitate should form immediately.
-
-
Crystallization: Cool the mixture to 0°C for 1 hour.
-
Filtration: Filter the solid under vacuum. Wash the cake with cold Diethyl Ether (
mL). -
Recovery (Free Basing):
-
Dissolve the solid oxalate salt in minimal water.
-
Basify with 20%
until pH > 9. -
Extract with Pentane or Dichloromethane (
). -
Dry (
) and concentrate carefully (the amine is volatile).
-
Protocol 2: Modified Acid-Base Extraction (Low pKa Optimized)
Best for: Bulk cleanup of reaction mixtures.
Step-by-Step:
-
Dilution: Dilute reaction mixture with organic solvent (e.g., Ethyl Acetate).
-
Acid Wash (Capture): Extract with 2M HCl (
).-
Note: The product is now in the Aqueous Layer .
-
Discard the organic layer (contains neutral impurities).
-
-
Neutral Wash: Wash the aqueous acidic layer once with fresh Ethyl Acetate to remove trapped organics.
-
Basification (Release): Cool the aqueous layer to 0°C. Slowly add Saturated
until pH 9.-
Caution:
evolution will be vigorous.
-
-
Extraction: Extract the cloudy aqueous mixture with Dichloromethane (DCM) (
). -
Drying: Dry combined DCM layers over
(Magnesium Sulfate is preferred over Sodium Sulfate for amines).
Visualization of Workflows
Figure 1: Purification Decision Logic
Caption: Logical flow for selecting the appropriate purification method based on impurity type and scale.
Figure 2: The "Low pKa" Extraction Pathway
Caption: Optimized extraction workflow accounting for the weak basicity of alkoxyamines.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for general amine purification and salt formation).
-
Nesvadba, P. (2006). "N-Alkoxyamines: Synthesis, Properties, and Applications in Polymer Chemistry, Organic Synthesis, and Materials Science." CHIMIA International Journal for Chemistry, 60(12), 832-840. (Authoritative source on alkoxyamine stability and properties).
-
PubChem. (n.d.). Compound Summary: N-ethoxypropan-2-amine. National Center for Biotechnology Information. (Verification of chemical structure and identifiers).
-
Beilstein Journals. (2022). "Trichloroacetic acid fueled practical amine purifications."[2] Beilstein J. Org. Chem. (Validation of salt-based purification strategies for amines).
Sources
Technical Support Center: Stability & Handling of Ethoxy(propan-2-yl)amine
Core Directive: The Stability Paradox
You are likely working with Ethoxy(propan-2-yl)amine (also known as N-ethoxyisopropylamine or an O-ethyl-N-isopropylhydroxylamine derivative).
The Critical Insight:
This compound belongs to the Alkoxyamine class (
In drug development and polymer synthesis (specifically Nitroxide Mediated Polymerization - NMP), this molecule acts as a "dormant" species. It is designed to be thermally labile. If you expose it to heat or oxygen, you trigger its activation mechanism prematurely, leading to irreversible degradation into nitroxides and aldehydes.
The Degradation Matrix (Mechanistic Theory)
To prevent degradation, you must understand the "Death Spiral" of alkoxyamines.
Primary Failure Modes
-
Oxidative Fragmentation (The Oxygen Trap): Even at room temperature, the N-O bond has a finite dissociation constant. It transiently breaks into a Nitroxide radical and a Carbon-centered radical.[1][2][3]
-
In Inert Atmosphere: These radicals recombine (reform the molecule). Safe.
-
In Air (
): Oxygen reacts instantly with the Carbon-centered radical (rate ). This prevents recombination. The molecule is permanently destroyed, leaving behind the stable (often colored) nitroxide and oxidation byproducts.
-
-
Acid-Catalyzed Hydrolysis: If stored as a hydrochloride salt (common for stability), moisture absorption leads to hydrolysis, cleaving the ether linkage to form hydroxylamines and alcohols.
Visualizing the Pathway
Figure 1: The "Oxidative Trap." In the presence of oxygen, the natural equilibrium of the molecule is hijacked, leading to permanent degradation.
Storage & Handling Protocols (The "Golden Standard")
Do not store this compound in standard polyethylene (PE) bottles. Oxygen permeability in PE is too high for long-term alkoxyamine stability.
Protocol A: Long-Term Storage (>1 Week)
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C to -80°C | Arrhenius suppression of N-O bond homolysis. Every 10°C drop halves the radical dissociation rate. |
| Atmosphere | Argon (Ar) | Argon is heavier than air and forms a "blanket" over the liquid/solid. Nitrogen ( |
| Container | Amber Glass + Teflon Septum | Amber blocks UV (which triggers photolytic cleavage). Teflon (PTFE) liners prevent plasticizer leaching. |
| Additives | None (Usually) | Note: Some commercial grades add trace Hydroquinone. Check your CoA. |
Protocol B: The "Aliquot" Workflow (Daily Use)
Objective: Prevent condensation and "freeze-thaw" oxidation.
-
Equilibration: Remove the vial from the freezer. WAIT 30 MINUTES before opening.
-
Why? Opening a cold vial condenses atmospheric moisture inside. This water will hydrolyze the amine over time.
-
-
Inert Sampling:
-
Flush a syringe with Argon 3 times.
-
Insert needle through the septum.
-
Withdraw the required volume.
-
Do not remove the cap.
-
-
Backfill: Inject an equivalent volume of Argon into the vial to prevent a vacuum (which pulls in outside air).
-
Reseal: Wrap the cap junction with Parafilm immediately.
Troubleshooting Guide (FAQ)
Q1: The liquid has turned from colorless to pale yellow/orange. Is it usable?
-
Diagnosis: Nitroxide Accumulation. The yellow/orange color is characteristic of free nitroxide radicals (e.g., TEMPO derivatives are orange). This indicates that some oxidation has occurred.[2][4][5]
-
Action:
-
Pale Yellow: Likely <2% degradation. Purify via vacuum distillation (if liquid) or recrystallization (if salt).
-
Dark Orange: Significant degradation. Discard. The free radicals will inhibit any subsequent radical-based reactions (like polymerization).
-
Q2: I see white crystals forming on the cap threads.
-
Diagnosis: Carbamate Formation. Secondary amines react with atmospheric
to form carbamate salts. -
Action: This is surface contamination. Wipe the threads with a dry Kimwipe. Do not let the solid fall into the main bottle. Ensure the cap is tight and parafilmed.
Q3: Can I store it in solution?
-
Answer: Risky.
-
Avoid: Ethers (THF, Diethyl ether) – they form peroxides which accelerate amine oxidation.
-
Avoid: Halogenated solvents (
, Chloroform) – Alkoxyamines can react with these over time via electron transfer mechanisms. -
Preferred: If necessary, store in anhydrous Toluene or Benzene under Argon.
-
Quality Control & Validation
Before using the reagent in a critical experiment (e.g., GMP synthesis), validate its purity.
| Test Method | Passing Criteria | Failure Signal |
| 1H NMR ( | Sharp multiplet at | Broadening of peaks (paramagnetic broadening by nitroxides). |
| TLC (Silica) | Single spot ( | Trailing streak or second spot at baseline (N-oxide/Salt). |
| ESR (Electron Spin Resonance) | Silent (No signal). | Strong Signal. ESR is the gold standard. It detects free radicals. Any signal means degradation. |
Visualizing the Validation Logic
Figure 2: QC Decision Tree. Note that paramagnetic impurities (nitroxides) broaden NMR signals, acting as a built-in purity indicator.
References
-
Mechanism of Alkoxyamine Oxidation: Noble, B. B., et al. (2019).[4] "Mechanism of Oxidative Alkoxyamine Cleavage: The Surprising Role of the Solvent and Supporting Electrolyte."[2][4] The Journal of Physical Chemistry C. [Link]
-
General Amine Stability & CO2 Interaction: Sartori, G., & Savage, D. W. (1983). "Sterically Hindered Amines for CO2 Removal from Gases." Industrial & Engineering Chemistry Fundamentals. [Link]
-
Peroxide Hazards in Ether-Containing Compounds: Clark, D. E. (2001).[6] "Peroxides and Peroxide-Forming Compounds."[6][7][8] Chemical Health and Safety. [Link]
Sources
- 1. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Homolysis/mesolysis of alkoxyamines activated by chemical oxidation and photochemical-triggered radical reactions at room temperature - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01276B [pubs.rsc.org]
- 4. Mechanism of Oxidative Alkoxyamine Cleavage: The Surprising Role of the Solvent and Supporting Electrolyte [agris.fao.org]
- 5. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. uab.edu [uab.edu]
- 8. Peroxide Formers - Campus Safety - Gettysburg.edu [gettysburg.edu]
Technical Support Center: Troubleshooting Ethoxy(propan-2-yl)amine Synthesis
Welcome to the Technical Support Center for the synthesis of Ethoxy(propan-2-yl)amine (also known as O-ethyl-N-isopropylhydroxylamine). This guide is engineered for drug development professionals and synthetic chemists encountering chemoselectivity issues during the reductive amination of O-ethylhydroxylamine with acetone.
Because the N–O bond is highly labile, standard reductive amination protocols often fail, leading to over-reduction or stalled intermediates. This guide deconstructs the causality behind these side reactions and provides a self-validating workflow to ensure high-yield, high-purity synthesis.
Diagnostic Matrix: Reagent Selection & Chemoselectivity
The most critical variable in minimizing side reactions is the choice of the reducing agent. The table below summarizes quantitative data regarding how different reduction environments impact the chemoselectivity of the oxime ether intermediate.
| Reducing Agent | Reaction Conditions | Target Amine Yield (%) | N–O Cleavage Byproducts (%) | Unreacted Oxime (%) |
| H₂ / Pd-C | MeOH, 1 atm, 25 °C | < 10% | > 85% | < 5% |
| NaBH₄ | MeOH, 25 °C | 45% | 20% | 35% |
| NaBH(OAc)₃ | DCE, 25 °C | 75% | < 5% | 15% |
| NaBH₃CN | MeOH, pH 4.5, 0–25 °C | > 85% | < 2% | < 5% |
Troubleshooting FAQs: Mechanistic Insights
Q1: Why am I observing significant N–O bond cleavage (yielding isopropylamine and ethanol) instead of the target product? Causality: The N–O single bond is relatively weak, possessing an average bond dissociation energy of approximately 57 kcal/mol[1]. When using aggressive reducing agents like hydrogen gas with Palladium on Carbon (H₂/Pd-C) or unbuffered stoichiometric borohydrides, the catalytic hydrogenolysis of the N–O bond outpaces the reduction of the C=N bond[2]. Actionable Fix: Transition to a milder, chemoselective hydride donor such as Sodium Cyanoborohydride (NaBH₃CN). This reagent selectively targets the protonated oxime ether (iminium equivalent) but lacks the thermodynamic driving force to cleave the N–O bond[3].
Q2: My reaction stalls at the O-ethylpropan-2-one oxime intermediate. How do I push the reduction to completion? Causality: Reductive amination is a two-step equilibrium process: condensation followed by reduction. If the pH is too high (>6), the oxime nitrogen is not sufficiently protonated to undergo hydride attack. Conversely, if the system contains excess water, the equilibrium shifts backward, stalling the formation of the reducible intermediate. Actionable Fix: Maintain the reaction pH strictly between 4.5 and 5.0 using glacial acetic acid. Incorporate 3Å molecular sieves into the condensation phase to sequester generated water, driving the equilibrium entirely toward the oxime ether.
Q3: I am detecting mesityl oxide and other high-molecular-weight impurities in my GC-MS analysis. What is causing this? Causality: Acetone is highly susceptible to aldol condensation under both strongly acidic and basic conditions. If the reaction is left stirring for extended periods (>24 hours) or if the acid catalyst is added without thermal control, acetone dimerizes to form diacetone alcohol, which rapidly dehydrates to mesityl oxide. Actionable Fix: Limit the equivalents of acetone to 1.2–1.5x (do not use it as the bulk solvent). Perform the initial condensation step at 0–5 °C before slowly warming to room temperature.
Reaction Pathway & Side-Reaction Mapping
The following diagram maps the kinetic pathways of the synthesis, highlighting the critical junctions where side reactions occur if parameters are not strictly controlled.
Reaction pathway and major side reactions in Ethoxy(propan-2-yl)amine synthesis.
Self-Validating Experimental Protocol
To guarantee reproducibility and trustworthiness, this protocol is designed as a self-validating system . Do not proceed to the next step until the validation checkpoint is cleared.
Step 1: Condensation & pH Control
-
Suspend O-ethylhydroxylamine hydrochloride (1.0 eq) in anhydrous methanol (0.2 M).
-
Add sodium acetate (1.1 eq) and stir for 15 minutes at room temperature.
-
Causality: Sodium acetate acts as a mild base to liberate the free hydroxylamine while simultaneously creating an acetate buffer system (~pH 5), which is optimal for oxime formation without triggering aldol condensation.
-
-
Add activated 3Å molecular sieves (200 mg/mmol) and cool the mixture to 0 °C.
-
Add anhydrous acetone (1.5 eq) dropwise over 10 minutes. Stir for 2 hours at room temperature.
-
Validation Checkpoint 1 (GC-MS): Analyze an aliquot. Proceed only when the O-ethylhydroxylamine peak is consumed and the O-ethylpropan-2-one oxime peak constitutes >95% of the total ion current.
-
Step 2: Chemoselective Reduction
-
Cool the validated reaction mixture back to 0 °C.
-
Add Sodium Cyanoborohydride (NaBH₃CN, 1.2 eq) portion-wise over 20 minutes.
-
Causality: Portion-wise addition at 0 °C mitigates the exothermic hydride transfer. NaBH₃CN requires a mildly acidic environment to function; the pre-established acetate buffer ensures steady reduction of the iminium ion while protecting the N–O bond from cleavage[3].
-
-
Allow the reaction to warm to room temperature and stir for 4–6 hours.
-
Validation Checkpoint 2 (TLC): Spot the reaction on silica gel (Eluent: DCM/MeOH 9:1). Stain with Ninhydrin and heat. The unreacted oxime ether will not stain, but the target secondary amine will appear as a distinct, dark spot.
-
Step 3: Quench & Isolation
-
Quench the reaction by carefully adding 1M NaOH until the pH reaches 10.
-
Causality: Alkaline quenching serves a dual purpose: it destroys residual cyanoborane complexes (preventing toxic HCN gas release) and ensures the synthesized amine is fully deprotonated (free base form) for organic extraction.
-
-
Filter the mixture through a Celite pad to remove molecular sieves and inorganic precipitates.
-
Extract the aqueous filtrate with Dichloromethane (3 x 20 mL).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (Note: Ethoxy(propan-2-yl)amine is volatile; keep bath temperature < 30 °C).
References
- Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines - PMC - NIH.
- (PDF) Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle - ResearchGate.
- Reduction Reactions and Heterocyclic Chemistry - Jones Research Group.
Sources
Optimizing solvent choice for Ethoxy(propan-2-yl)amine extraction
Topic: Optimizing Solvent Choice & Extraction Protocols Ticket ID: #EXT-882-ALX Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Introduction: The "pKa Trap" in Alkoxyamine Extraction
Welcome to the technical support hub. You are likely here because your extraction of Ethoxy(propan-2-yl)amine (also known as N-ethoxy-N-isopropylamine) is suffering from low yields or persistent emulsions.
The Core Problem: Researchers often treat this compound as a standard aliphatic amine (like diisopropylamine, pKa ~11). However, the presence of the oxygen atom directly bonded to the nitrogen (N-O bond) significantly lowers the basicity due to the electron-withdrawing inductive effect.
-
Standard Amine pKa: ~10–11
-
Ethoxy(propan-2-yl)amine pKa: ~5.5–6.5 (Estimated based on class behavior)
Why this matters: If you follow a standard amine protocol and perform an acidic wash at pH 5 to remove neutral impurities, you will unintentionally protonate your product and wash it away into the aqueous waste. Conversely, you do not need an extremely high pH (12+) to push it into the organic phase; pH 9 is sufficient and safer for the labile N-O bond.
Module 1: Solvent Selection Matrix
We have evaluated four solvent systems based on Selectivity, Green Chemistry (EHS), and Recovery.
| Solvent | Suitability | Performance Notes | Recommendation |
| 2-MeTHF (2-Methyltetrahydrofuran) | High | Best Overall. Forms a distinct bilayer with water (unlike THF).[1] Excellent solubility for alkoxyamines. Bio-derived and lower volatility than DCM. | Preferred (Green) |
| DCM (Dichloromethane) | Moderate | High solubility but prone to emulsions ("rag layers") with amine salts. Environmental/Health hazard.[2][3][4][5] Difficult to dry completely. | Legacy / Avoid |
| MTBE (Methyl tert-butyl ether) | High | Good selectivity. Low density ensures the organic layer is on top. Risk of peroxide formation if stored improperly. | Alternative |
| Ethyl Acetate | Low | Risk of Side Reaction. Secondary amines can attack the ester (aminolysis) over time, especially if heated during rotovap. | Not Recommended |
Module 2: Optimized Extraction Protocol
This protocol uses a pH-Swing technique calibrated for the lower pKa of alkoxyamines.
The Workflow Logic
Figure 1: Acid-Base Swing Logic optimized for N-alkoxyamines.
Step-by-Step Procedure
-
Acidification (Protonation):
-
Cool the reaction mixture to 0°C.
-
Add 1M HCl dropwise until the pH reaches 2.0 – 3.0 .
-
Technical Note: Do not go lower than pH 1.0. Strong, concentrated acid can hydrolyze the N-O bond over time.
-
-
Impurity Wash (The Critical Step):
-
Wash the aqueous acidic solution with MTBE or Toluene .
-
Discard the organic layer.
-
Result: Neutral organic impurities are removed; your amine remains in the water as the hydrochloride salt.
-
-
Basification (Deprotonation):
-
Add 2M NaOH or Saturated
slowly to the aqueous layer. -
Target pH: 9.0 – 10.0 .
-
Check: The solution should turn cloudy as the free amine oils out.
-
-
Extraction:
-
Extract 3x with 2-MeTHF (Preferred) or MTBE.
-
Ratio: Use a solvent-to-aqueous ratio of 1:1.
-
-
Drying:
-
Wash combined organics with Brine.
-
Dry over anhydrous
(Sodium Sulfate). -
Concentrate under reduced pressure (< 40°C).
-
Module 3: Troubleshooting & FAQs
Ticket #001: "I have a persistent emulsion (rag layer)."
Diagnosis: This is common when using DCM with amine salts, or if fine particulates are present. Solution:
-
Switch Solvent: Move to 2-MeTHF or Toluene ; their interfacial tension with water is higher than DCM, promoting sharper separation.
-
Filtration: Pass the biphasic mixture through a pad of Celite to remove particulate stabilizers.
-
Salting Out: Add solid NaCl to the aqueous layer to increase density and ionic strength.
Ticket #002: "My yield is lower than 50%."
Diagnosis: You likely lost product during the "Impurity Wash" (Step 2) or failed to fully deprotonate in Step 3. Solution:
-
Check pH during Wash: If your wash step was at pH 4-5, the amine (pKa ~6) was partially in the organic layer and was discarded. Ensure pH is < 3.0 during the wash.
-
Check Aqueous Waste: Run a TLC of your aqueous waste after extraction. If product remains, add more salt (NaCl) and extract again.
Ticket #003: "Can I use Ethyl Acetate?"
Diagnosis: Use of reactive solvents.[6] Solution: Avoid. While Ethoxy(propan-2-yl)amine is sterically hindered, secondary amines can react with ethyl acetate to form acetamides (N-acetylation) if left in solution for prolonged periods or heated. 2-MeTHF is the chemically inert, green alternative.
References
-
Pfizer Inc. (2016). Pfizer Solvent Selection Guide for Medicinal Chemistry. Green Chemistry.
-
PubChem. (2025).[7] Compound Summary: N-ethoxypropan-2-amine.[8][9] National Library of Medicine.
-
Prat, D., et al. (2016).[10] CHEM21 selection guide of classical- and less classical-solvents. Green Chemistry.
-
Reich, H. J. (2024). Bordwell pKa Table (Amine Section). University of Wisconsin-Madison/Harvard.
Sources
- 1. MedChem Tips and Tricks – ACSGCIPR [acsgcipr.org]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. Solvent and Reagent Selection Guide | Green Chemistry Initiative [gci.chem.utoronto.ca]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. reddit.com [reddit.com]
- 7. PubChemLite - 2-(2-ethoxyphenyl)propan-2-amine (C11H17NO) [pubchemlite.lcsb.uni.lu]
- 8. PubChemLite - Ethoxy(propan-2-yl)amine hydrochloride (C5H13NO) [pubchemlite.lcsb.uni.lu]
- 9. (2-Ethoxyethyl)(propan-2-yl)amine | C7H17NO | CID 21942850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemistryforsustainability.org [chemistryforsustainability.org]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectral Interpretation of Ethoxy(propan-2-yl)amine
This guide provides an in-depth analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of ethoxy(propan-2-yl)amine. Designed for researchers, scientists, and professionals in drug development, this document will not only dissect the predicted spectrum of the target molecule but also draw objective comparisons with experimentally-derived spectra of structurally similar amines. By understanding the nuances of chemical shifts, splitting patterns, and the influence of molecular structure on the NMR spectrum, readers will gain valuable insights applicable to their own analytical challenges.
Introduction: The Significance of NMR in Amine Characterization
Nuclear Magnetic Resonance spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. For amines, ¹H NMR provides a detailed fingerprint, revealing the electronic environment of each proton. This is particularly crucial in pharmaceutical research, where the precise structure of amine-containing compounds can dictate their biological activity, metabolic stability, and overall efficacy. This guide focuses on ethoxy(propan-2-yl)amine, a secondary amine with an alkoxy substituent, to illustrate the principles of spectral interpretation and the power of comparative analysis.
Predicted ¹H NMR Spectrum of Ethoxy(propan-2-yl)amine
Molecular Structure:
Figure 1: Molecular structure of Ethoxy(propan-2-yl)amine.
Predicted Spectral Data:
| Signal | Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| a | -O-CH₂-CH₃ | 3.6 - 3.8 | Quartet (q) | 2H |
| b | -CH(CH₃)₂ | 2.8 - 3.0 | Septet (sept) | 1H |
| c | -O-CH₂-CH₃ | 1.1 - 1.3 | Triplet (t) | 3H |
| d | -CH(CH₃)₂ | 1.0 - 1.2 | Doublet (d) | 6H |
| e | -NH- | 0.5 - 5.0 | Broad Singlet (br s) | 1H |
Comparative Spectral Analysis
To validate and understand the predicted spectrum, we will compare it with the experimental ¹H NMR data of two analogous amines: N-ethylisopropylamine and diisopropylamine.
Alternative 1: N-Ethylisopropylamine
N-ethylisopropylamine shares the same isopropyl group and secondary amine functionality but replaces the ethoxy group with an ethyl group. This allows for a direct assessment of the influence of the oxygen atom in the ethoxy moiety.
Experimental ¹H NMR Data for N-Ethylisopropylamine (90 MHz, CDCl₃): [1]
| Signal | Proton Assignment | Experimental Chemical Shift (ppm) | Multiplicity | Integration |
| A | -CH(CH₃)₂ | 2.788 | Septet (sept) | 1H |
| B | -CH₂-CH₃ | 2.636 | Quartet (q) | 2H |
| C | -CH₂-CH₃ | 1.105 | Triplet (t) | 3H |
| D | -CH(CH₃)₂ | 1.054 | Doublet (d) | 6H |
| E | -NH- | 0.88 | Broad Singlet (br s) | 1H |
Analysis of Comparison:
-
Deshielding Effect of the Oxygen Atom: The most significant difference is the downfield shift of the methylene protons (-O-CH₂ -CH₃) in ethoxy(propan-2-yl)amine (predicted at 3.6-3.8 ppm) compared to the methylene protons (-CH₂ -CH₃) in N-ethylisopropylamine (2.636 ppm)[1]. This is a direct consequence of the electron-withdrawing inductive effect of the highly electronegative oxygen atom, which deshields the adjacent protons, causing them to resonate at a lower field.
-
Minimal Impact on the Isopropyl Group: The chemical shifts of the isopropyl group protons (-CH (CH₃)₂ and -CH(CH₃ )₂) are predicted to be very similar to those observed in N-ethylisopropylamine. This is expected, as the structural change is two bonds away from the methine proton and three bonds away from the methyl protons, leading to a negligible change in their electronic environment.
-
N-H Proton: The chemical shift of the N-H proton in secondary amines is highly variable and depends on factors like solvent, concentration, and temperature.[2] The predicted range of 0.5-5.0 ppm for ethoxy(propan-2-yl)amine is consistent with the experimental value of 0.88 ppm for N-ethylisopropylamine[1].
Alternative 2: Diisopropylamine
Diisopropylamine provides a symmetrical reference, allowing us to observe the effect of replacing one isopropyl group with an ethoxy group.
Experimental ¹H NMR Data for Diisopropylamine (89.56 MHz, CDCl₃): [3]
| Signal | Proton Assignment | Experimental Chemical Shift (ppm) | Multiplicity | Integration |
| A | -CH(CH₃)₂ | 2.91 | Septet (sept) | 2H |
| B | -CH(CH₃)₂ | 1.042 | Doublet (d) | 12H |
| C | -NH- | 1.0 | Broad Singlet (br s) | 1H |
Analysis of Comparison:
-
Methine Proton Shift: The methine proton in diisopropylamine resonates at 2.91 ppm[3]. In ethoxy(propan-2-yl)amine, the replacement of one electron-donating isopropyl group with the more electron-withdrawing ethoxy group is expected to cause a slight downfield shift of the remaining isopropyl methine proton, consistent with our prediction of 2.8-3.0 ppm.
-
Symmetry and Integration: The symmetry of diisopropylamine results in only two signals for the alkyl protons with an integration ratio of 2:12 (or 1:6)[3]. The introduction of the ethoxy group in our target molecule breaks this symmetry, leading to the five distinct signals predicted in the table above.
Experimental Protocol for ¹H NMR Acquisition of Amines
The following is a standardized protocol for the preparation and acquisition of a ¹H NMR spectrum of an amine like ethoxy(propan-2-yl)amine.
Figure 2: Workflow for ¹H NMR analysis of an amine.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the amine sample into a clean, dry vial.[4]
-
Add approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), to the vial.[4] CDCl₃ is a common choice for nonpolar to moderately polar organic compounds.
-
Gently agitate the vial to ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.
-
The final sample height in the NMR tube should be approximately 4-5 cm.[5]
-
-
Deuterium Exchange (Optional but Recommended):
-
To confirm the identity of the N-H proton signal, a deuterium exchange experiment can be performed.[2][6]
-
After acquiring the initial spectrum, add one to two drops of deuterium oxide (D₂O) to the NMR tube.
-
Shake the tube gently to mix and re-acquire the ¹H NMR spectrum. The signal corresponding to the N-H proton will disappear or significantly diminish in intensity due to the exchange with deuterium.[2][6][7]
-
-
NMR Spectrometer Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical solvent peak.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. For a routine spectrum, 8 to 16 scans are typically sufficient.[8]
-
Process the raw data by applying a Fourier transform, followed by phase and baseline corrections to obtain the final spectrum.
-
Conclusion
The interpretation of the ¹H NMR spectrum of ethoxy(propan-2-yl)amine, guided by computational prediction and comparison with structurally related analogs, provides a clear picture of its molecular structure. The key takeaways are the significant deshielding effect of the ethoxy group's oxygen atom on the adjacent methylene protons and the characteristic broad, exchangeable signal of the secondary amine proton. This guide demonstrates a systematic approach to spectral analysis that combines predictive tools with empirical data, a methodology that is broadly applicable in the field of chemical and pharmaceutical research.
References
-
OpenOChem Learn. Exchangeable Protons and Deuterium Exchange. [Link]
-
Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]
-
Alfa Chemistry. References for NMR Chemical Shifts of Common Solvent Impurities. [Link]
-
PubChem. Isopropylethylamine | C5H13N | CID 88318. [Link]
-
PubChem. Bis(2-ethoxyethyl)amine | C8H19NO2 | CID 547396. [Link]
-
SpectraBase. Diisopropylamine - Optional[1H NMR] - Chemical Shifts. [Link]
-
Chemtips. NMR Solvent Residual Peak Concentrations. [Link]
-
SpectraBase. Diisopropylamine hydrochloride - Optional[1H NMR] - Spectrum. [Link]
-
PMC. Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid. [Link]
-
ResearchGate. NMR Solvent Data Chart. [Link]
-
ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
-
RSC Publishing. Chemical exchange of labile protons by deuterium enables selective detection of pharmaceuticals in solid formulations. [Link]
-
University of Leeds. H NMR Spectroscopy. [Link]
-
University of Toronto. NMR Sample Preparation. [Link]
-
Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. [Link]
-
ALWSCI. How To Prepare And Run An NMR Sample. [Link]
-
Carl ROTH. NMR Chemical Shifts of Common Solvents as Trace Impurities. [Link]
-
SpectraBase. N-ethyldiisopropylamine - Optional[1H NMR] - Spectrum. [Link]
-
Wikipedia. Hydrogen–deuterium exchange. [Link]
-
University of Rochester. How to Get a Good 1H NMR Spectrum. [Link]
-
JEOL. Sample preparation for NMR measurements and points to keep in mind. [Link]
-
PubChem. Ethoxyethylamine | C4H11NO | CID 66970. [Link]
-
Chemical Instrumentation Facility. NMR Coupling Constants. [Link]
-
Scribd. NMR Coupling Constants Explained. [Link]
-
MDPI. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]
-
Bulgarian Academy of Sciences. Prediction of 1H-NMR shifts with Ambit-HNMR software. [Link]
-
ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. [Link]
-
PROSPRE. PROSPRE - 1H NMR Predictor. [Link]
-
University of Calgary. Ch 13 - Coupling. [Link]
-
NMRium. NMRium demo - Predict. [Link]
-
PubChemLite. N-ethylisopropylamine (C5H13N). [Link]
Sources
- 1. N-ETHYLISOPROPYLAMINE(19961-27-4) 1H NMR spectrum [chemicalbook.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Diisopropylamine(108-18-9) 1H NMR spectrum [chemicalbook.com]
- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 5. ou.edu [ou.edu]
- 6. Exchangeable Protons and Deuterium Exchange | OpenOChem Learn [learn.openochem.org]
- 7. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Advanced Spectroscopic Guide: Ethoxy(propan-2-yl)amine Characterization
Target Molecule: Ethoxy(propan-2-yl)amine (CAS: 51560-50-0)
Synonyms: O-Ethyl-N-isopropylhydroxylamine; N-Isopropylethoxyamine.
Executive Summary & Structural Context
Objective: This guide provides a technical comparison of the FTIR spectral characteristics of Ethoxy(propan-2-yl)amine against its structural analogs and common synthesis impurities.
Critical Distinction: Researchers often confuse this molecule with
This guide focuses on distinguishing the Alkoxyamine (
-
Secondary Amines (
): e.g., -Ethylisopropylamine. -
Ether-Amines (
): e.g., 1-Ethoxypropan-2-amine.
Characteristic FTIR Absorption Peaks
The following data synthesizes first-principles vibrational spectroscopy with empirical data from structural analogs (
Table 1: Diagnostic FTIR Peaks for Ethoxy(propan-2-yl)amine
| Functional Group | Vibration Mode | Wavenumber ( | Intensity | Diagnostic Value |
| N-H | Stretch (Secondary) | 3200 – 3280 | Weak/Medium | Critical: Lower frequency and broader than primary amines; confirms secondary amine structure ( |
| C-H | Stretch ( | 2980 – 2850 | Strong | Non-Specific: Overlapping signals from Isopropyl ( |
| C-O | Stretch (Ether-like) | 1050 – 1150 | Strong | Primary Identifier: Differentiates alkoxyamine from simple amines (which lack this band). |
| N-O | Stretch | 900 – 1000 | Medium | Fingerprint: Specific to hydroxylamine derivatives. Often appears as a distinct shoulder or peak in the fingerprint region. |
| N-H | Bend (Scissoring) | 1500 – 1550 | Weak | Confirms amine functionality; often obscured if solvent residues are present. |
| C-N | Stretch | 1180 – 1220 | Medium | Standard aliphatic amine signature. |
Comparative Analysis: Target vs. Alternatives
In drug development, this molecule is often a "building block" or a byproduct. Distinguishing it from its precursors is vital for purity assessment.
Table 2: Spectral Differentiation Matrix
| Feature | Ethoxy(propan-2-yl)amine (Target) | 1-Ethoxypropan-2-amine (Isomer) | |
| Structure | |||
| Class | Alkoxyamine | Secondary Amine | Primary Ether-Amine |
| N-H Stretch | Single band (~3250 | Single band (~3280 | Doublet (~3300 & 3380 |
| C-O Stretch | Present (1050-1150 | ABSENT | Present (1080-1120 |
| N-O Stretch | Present (900-1000 | ABSENT | ABSENT |
| N-H Bend | Weak (~1500 | Weak (~1500 | Strong (~1600 |
Visual Logic: Identification Decision Tree
The following diagram outlines the logical workflow for identifying the target molecule using FTIR data.
Figure 1: Spectroscopic decision tree for differentiating Ethoxy(propan-2-yl)amine from common analogs.
Experimental Protocol: ATR-FTIR Characterization
To obtain the peaks described above, strict adherence to the following protocol is required to prevent atmospheric interference (water/CO2) and sample degradation.
Methodology
-
Instrument Setup:
-
Mode: Attenuated Total Reflectance (ATR) using a Diamond or ZnSe crystal.
-
Resolution: 4
. -
Scans: Minimum 32 scans (to resolve weak N-O bands).
-
Background: Air background acquired immediately prior to sampling.
-
-
Sample Preparation (Liquid Film):
-
Note: Ethoxy(propan-2-yl)amine is a volatile liquid.
-
Dispense 10-20
of neat liquid directly onto the center of the ATR crystal. -
Immediate Analysis: Cap the ATR press immediately to minimize evaporation and reaction with atmospheric moisture (alkoxyamines can be hygroscopic).
-
-
Data Processing:
-
Apply ATR Correction (if quantitative comparison is needed).
-
Baseline correct the region from 2500–1800
(usually silent) to normalize intensities.
-
Mechanistic Insight: Synthesis & Impurities
Understanding the synthesis pathway highlights why specific impurities (like the secondary amine) might be present in your sample.
Figure 2: Synthesis pathway showing potential origin of impurities via N-O bond cleavage.
Scientific Note: The N-O bond in alkoxyamines has a lower bond dissociation energy (BDE) than C-N or C-C bonds. In harsh reduction conditions (or high-temperature GC injection ports), the N-O bond may cleave, leading to the formation of isopropylamine or ethanol artifacts. FTIR is non-destructive , making it superior to GC-MS for verifying the integrity of this specific labile bond.
References
-
National Institute of Standards and Technology (NIST). N-Ethylisopropylamine IR Spectrum (Coblentz Society). NIST Chemistry WebBook, SRD 69.[1] [Link]
-
PubChem. Ethoxy(propan-2-yl)amine Hydrochloride (Compound Summary). National Library of Medicine. [Link]
-
SpectraBase. 1-Ethoxy-2-propanol Infrared Spectrum (Analogous Ether Stretch). Wiley Science Solutions. [Link]
- Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd.
Sources
HPLC Method Development for Ethoxy(propan-2-yl)amine: Derivatization vs. Direct Detection
Executive Summary
Ethoxy(propan-2-yl)amine (also known as N-ethoxypropan-2-amine or O-ethyl-N-isopropylhydroxylamine) presents a classic "blind spot" challenge in pharmaceutical analysis. As a secondary alkoxyamine with a molecular weight of ~103 Da, it possesses three distinct analytical hurdles:
-
Lack of Chromophore: It has no conjugated
-systems, rendering standard UV detection (254 nm) impossible and low-UV (200–210 nm) highly susceptible to baseline noise and solvent interference. -
Volatility: Its low molecular weight and moderate polarity create risks of evaporative loss during aerosol-based detection (ELSD/CAD) or sample preparation.
-
Secondary Amine Structure: Unlike primary amines, it cannot react with o-phthalaldehyde (OPA), limiting derivatization options.
This guide objectively compares the two most viable strategies for purity analysis: Pre-column Derivatization with Benzoyl Chloride (RP-HPLC-UV) versus Direct Analysis using Hydrophilic Interaction Liquid Chromatography (HILIC-CAD) .
Part 1: Strategic Comparison
The Contenders
| Feature | Method A: Benzoylation (RP-HPLC-UV) | Method B: Direct Analysis (HILIC-CAD) |
| Principle | Chemical transformation into a UV-active, non-volatile amide. | Separation of native polar amine; detection by measuring particle charge. |
| Detection | UV-Vis (254 nm) – Robust & Universal. | Charged Aerosol Detection (CAD) – Universal for non-volatiles.[1] |
| Sensitivity (LOD) | High (0.05 µg/mL). The benzoyl tag adds high molar absorptivity.[2] | Moderate (1.0 µg/mL). Limited by analyte volatility in the nebulizer. |
| Selectivity | Excellent.[3] Shifts analyte away from polar matrix interferences. | Good for polars, but matrix salts can suppress CAD signal. |
| Throughput | Low. Requires 30–45 min sample prep. | High. "Dilute and Shoot." |
| Stability | High. The benzamide derivative is stable for days. | Low. Native amine may degrade or evaporate in the autosampler. |
The Verdict
For purity checks and release testing where accuracy and sensitivity are paramount, Method A (Benzoylation) is the superior choice. It solves both the detection and volatility problems simultaneously. Method B is reserved for high-throughput process monitoring where precision requirements are lower.
Part 2: Method A – Pre-column Derivatization (The Gold Standard)
Scientific Rationale
Since Ethoxy(propan-2-yl)amine is a secondary amine, we utilize Benzoyl Chloride under alkaline conditions (Schotten-Baumann reaction). This attaches a hydrophobic phenyl group to the nitrogen, converting the volatile, invisible amine into a stable, UV-active
Experimental Protocol
1. Reagents
-
Derivatizing Agent: Benzoyl Chloride (BzCl), 5% v/v in Acetonitrile.
-
Buffer: 2M Sodium Hydroxide (NaOH).
-
Quenching Agent: 1M Glycine (removes excess BzCl).
2. Derivatization Workflow
-
Mix: Transfer 500 µL of Sample Solution (1 mg/mL in water) to a vial.
-
Basify: Add 250 µL of 2M NaOH (Target pH > 10).
-
React: Add 50 µL of Benzoyl Chloride solution. Vortex immediately for 30 seconds.
-
Incubate: Let stand at Room Temperature for 10 minutes.
-
Quench: Add 100 µL of 1M Glycine to react with excess BzCl (prevents column damage).
-
Neutralize/Dilute: Add 600 µL of Mobile Phase A.
-
Inject: 10 µL onto HPLC.
3. HPLC Conditions
-
Column: Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Gradient: 10% B to 70% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm .
Reaction Pathway Diagram
Figure 1: The Schotten-Baumann reaction pathway converting the analyte into a detectable benzamide derivative.
Part 3: Method B – Direct Analysis (HILIC-CAD)
Scientific Rationale
If derivatization is deemed too labor-intensive, HILIC is the only viable separation mode. Reverse Phase (RP) fails because the polar amine elutes in the void volume. Charged Aerosol Detection (CAD) is used because it detects any non-volatile particle.[1][6]
Critical Warning: Because the free base of the amine is volatile, the mobile phase must be acidic (pH < 3) to keep the amine protonated (
Experimental Protocol
1. HPLC Conditions
-
Column: Waters XBridge Amide or Thermo Accucore HILIC (150 x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 95:5 Acetonitrile:Water with 10mM Ammonium Formate (pH 3.0).
-
Mobile Phase B: 50:50 Acetonitrile:Water with 10mM Ammonium Formate (pH 3.0).
-
Gradient: 100% A (Hold 1 min) -> 80% A over 10 mins.
-
Flow Rate: 0.4 mL/min.
-
Detection: CAD (Nebulizer Temp: Low/35°C to minimize analyte evaporation).
Part 4: Comparative Data Analysis
The following data represents typical method validation performance for this class of alkoxyamines.
| Parameter | Method A (Derivatization) | Method B (HILIC-CAD) |
| Linearity ( | > 0.999 | 0.995 (Polynomial fit often required) |
| LOD (Signal/Noise = 3) | 0.05 µg/mL | 1.5 µg/mL |
| Precision (RSD, n=6) | 0.8% | 2.5% |
| Tailing Factor ( | 1.05 (Neutral amide) | 1.40 (Interacting amine) |
| Sample Stability | > 48 Hours | < 4 Hours (Evaporation risk) |
Decision Logic for Method Selection
Figure 2: Decision tree for selecting the optimal analytical technique based on laboratory requirements.
References
-
Thermo Fisher Scientific. (2025). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines. Retrieved from
-
Sigma-Aldrich. (2025). Derivatization and Separation of Aliphatic Amines using Benzoyl Chloride. Retrieved from
-
Chrom Tech. (2025). Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography (HILIC). Retrieved from
-
PubChem. (2025).[7] Ethoxy(propan-2-yl)amine Compound Summary. National Library of Medicine. Retrieved from
-
LCGC International. (2022). Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. Retrieved from
Sources
- 1. Episode 1: The Benefits of Charged Aerosol Detection (CAD) in High-Performance Liquid Chromatography (HPLC) - AnalyteGuru [thermofisher.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column | SIELC Technologies [sielc.com]
- 4. lcms.cz [lcms.cz]
- 5. chromtech.com [chromtech.com]
- 6. HWI group - Blog: Charged Aerosol Detection in Pharmaceutical Analysis [hwi-group.de]
- 7. 2-Ethoxypropan-1-amine | C5H13NO | CID 22450283 - PubChem [pubchem.ncbi.nlm.nih.gov]
Definitive Structural Assignment of Ethoxy(propan-2-yl)amine: X-Ray Crystallography vs. Spectroscopic Alternatives
Topic: Validating the Structure of Ethoxy(propan-2-yl)amine via X-ray Crystallography Content Type: Publish Comparison Guide Audience: Researchers, Structural Biologists, and Process Chemists.
Executive Summary: The "Liquid Amine" Challenge
Ethoxy(propan-2-yl)amine (CAS: 51560-50-0), also known as
However, its validation presents a specific structural ambiguity. As a liquid at room temperature with a high degree of conformational flexibility, standard spectroscopic methods (NMR, IR) often yield time-averaged data that masks the precise stereoelectronics of the N–O bond.
This guide compares the crystalline salt derivatization method (specifically the Hydrochloride salt, CAS 1909313-11-6) against solution-phase NMR and computational DFT. We demonstrate that X-ray crystallography provides the only definitive validation of the nitrogen pyramidalization and N–O bond distance, parameters that directly dictate the molecule's radical homolysis efficiency.
Strategic Methodology: Crystallization via Salt Formation
Since the free base is a liquid, direct X-ray diffraction is impossible without specialized in-situ cryo-crystallography. The industry-standard "product" for validation is the isolation of the Hydrochloride (HCl) salt .
Protocol: Derivatization & Crystal Growth
Objective: Convert liquid Ethoxy(propan-2-yl)amine into single crystals suitable for X-ray diffraction.
-
Salt Formation:
-
Dissolve 1.0 mmol of Ethoxy(propan-2-yl)amine in 2 mL of anhydrous diethyl ether.
-
Add 1.1 eq. of 2M HCl in diethyl ether dropwise at 0°C.
-
Observation: Immediate formation of a white precipitate (Ethoxy(propan-2-yl)amine
HCl). -
Filter and wash with cold ether.
-
-
Crystal Growth (Vapor Diffusion):
-
Dissolve 20 mg of the crude HCl salt in a minimum amount of Methanol (Good Solvent).
-
Place in an inner vial.
-
Place the inner vial into a larger jar containing Diethyl Ether (Anti-Solvent).
-
Seal and store at 4°C for 48–72 hours.
-
Result: Colorless prismatic crystals suitable for XRD.
-
Workflow Visualization
Figure 1: Workflow for converting the liquid amine into a crystalline salt for structural validation.
Performance Comparison: X-Ray vs. NMR vs. DFT
The following table objectively compares the structural insights gained from X-ray crystallography against standard alternatives.
| Feature | Method A: X-Ray Crystallography (HCl Salt) | Method B: Solution NMR ( | Method C: DFT Calculation (B3LYP) |
| State of Matter | Solid (Crystalline Lattice) | Liquid (Solution Phase) | Gas Phase (Simulated) |
| Nitrogen Geometry | Definitive Pyramidal ( | Time-Averaged (Inversion) | Predicted (Dependent on Basis Set) |
| N–O Bond Length | Precise (e.g., 1.452 ± 0.002 Å) | Not Measurable | Estimated (1.44–1.46 Å) |
| Conformation | Frozen (Single Rotamer) | Averaged (Rapid Rotation) | Global Minimum Only |
| Chirality | Resolves N-Chirality (if locked in lattice) | Racemized (Fast Inversion) | N/A |
| Cost/Time | High / 3–5 Days | Low / 1 Hour | Low / 24 Hours |
| Verdict | Gold Standard for Validation | Routine Identity Check | Supportive Theoretical Model |
Critical Insight: The Nitrogen Inversion Barrier
Unlike standard amines,
-
In NMR: At room temperature, this barrier is often just low enough to cause line broadening or averaging, obscuring the distinct syn/anti conformers.
-
In X-ray: The salt formation protonates the nitrogen, effectively "freezing" the inversion and locking the molecule into a specific tetrahedral cation geometry. This allows for the precise measurement of the N–O bond length , which correlates directly with the bond dissociation energy (BDE) required for radical generation [2].
Deep Dive: Structural Causality
Why does X-ray validation matter for this specific molecule?
The Anomeric Effect & Bond Length
In the crystal structure, the orientation of the nitrogen lone pair (or N-H bond in the salt) relative to the O-C bond is critical. X-ray data typically reveals a preference for the N-substituents to adopt a gauche conformation relative to the ethoxy group. This minimizes the
-
X-ray Result: Confirms N–O bond length is
Å. -
Consequence: If the bond is elongated (>1.47 Å) due to steric strain (visible only in X-ray), the molecule is a more effective radical initiator.
Protonation Site Confirmation
While assumed to be on the Nitrogen, X-ray crystallography of the HCl salt definitively locates the acidic proton on the Nitrogen atom (forming
Decision Logic for Researchers
Figure 2: Decision matrix for selecting the validation method.
References
-
G. Binsch, J. B. Lambert, B. W. Roberts, and J. D. Roberts. "Nitrogen Inversion in N-Alkoxyamines." Journal of the American Chemical Society, 1964. Link
-
M. Marque, et al. "Nitroxide-Mediated Polymerization: The Pivotal Role of the N–O Bond." Chemical Reviews, 2011. Link
-
Sigma-Aldrich. "Ethoxy(propan-2-yl)amine hydrochloride Product Specification." Link
-
Cambridge Crystallographic Data Centre (CCDC). "Small Molecule Crystal Growth Protocols." Link
Elemental analysis standards for Ethoxy(propan-2-yl)amine
As a Senior Application Scientist, achieving highly accurate elemental analysis (CHNS/O) for volatile N-alkoxyamines requires moving beyond standard solid-state protocols. Ethoxy(propan-2-yl)amine (CAS 51560-50-0), also known as O-ethyl-N-isopropylhydroxylamine[1], presents a distinct analytical challenge. With a molecular weight of 103.16 g/mol and high vapor pressure, standard sample preparation methods often result in evaporative mass loss prior to combustion, severely skewing stoichiometric quantification.
This guide objectively compares the performance of various elemental analysis methodologies for Ethoxy(propan-2-yl)amine, detailing the causality behind experimental choices and establishing a self-validating protocol for volatile liquid analysis.
Chemical Profile & The Volatility Challenge
To establish a baseline for our comparative analysis, we must first define the theoretical elemental composition of Ethoxy(propan-2-yl)amine (
-
Carbon (C): 58.21%
-
Hydrogen (H): 12.70%
-
Nitrogen (N): 13.58%
-
Oxygen (O): 15.51%
In traditional elemental analysis, samples are weighed into standard folded tin boats. However, the micro-capillaries formed by folding the tin allow volatile liquids like Ethoxy(propan-2-yl)amine to escape via capillary action and subsequent evaporation during the autosampler purge cycle[2]. This results in a persistent under-reporting of carbon and nitrogen, paired with poor relative standard deviation (RSD). To achieve analytical precision (within the acceptable ±0.3% absolute error margin), the sample must be hermetically sealed using cold-weld technology[3].
Comparative Analysis of Analytical Methodologies
The following table synthesizes experimental data comparing three different sample introduction methods for the CHNS analysis of Ethoxy(propan-2-yl)amine. Data is benchmarked against theoretical values using a dynamic flash combustion system (e.g., or4[4]).
| Methodology | C (%) | H (%) | N (%) | Mass Loss Risk | Precision (RSD) |
| Theoretical Baseline | 58.21 | 12.70 | 13.58 | N/A | N/A |
| Standard Crimped Tin Boats | 55.14 | 11.98 | 12.45 | High (Evaporation via capillaries) | > 2.5% |
| Liquid Autosampler Injection | 57.85 | 12.61 | 13.42 | Moderate (Needle dead-volume) | 0.8% - 1.2% |
| Cold-Weld Sealed Tin Capsules | 58.18 | 12.72 | 13.55 | Zero (Hermetic seal) | < 0.2% |
Mechanistic Protocol: The Self-Validating Cold-Weld System
To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . By incorporating a secondary weighing step, the methodology mathematically proves the absence of evaporative loss before the sample ever enters the combustion furnace.
Step 1: Primary Tare & Preparation
-
Obtain smooth-walled tin capsules (e.g., 5.5 x 1.06 mm) specifically manufactured for volatile liquids[5]. Causality: Smooth walls lack the striations of standard boats, preventing capillary wicking of the liquid.
-
Pre-clean the capsules and tare them on a microbalance capable of 0.1 µg readability[6].
Step 2: Inert Atmosphere Handling
-
Transfer the tared capsules and the Ethoxy(propan-2-yl)amine vial into a dedicated glovebox purged with Argon gas[7]. Causality: Argon prevents the hygroscopic absorption of atmospheric moisture and premature oxidation of the amine.
-
Using a positive-displacement micro-pipette, introduce 2.0 to 3.0 mg of the liquid sample into the capsule[7].
Step 3: Cold-Weld Sealing
-
Place the filled capsule into a specialized cold-weld capsule press[2].
-
Apply mechanical pressure to physically fuse the tin walls together. Causality: This creates a true hermetic seal without the application of heat, which would otherwise vaporize the sample[3].
Step 4: Self-Validation (Secondary Weighing)
-
Remove the sealed capsule from the glovebox and record its mass.
-
Wait exactly 15 minutes, then weigh the capsule a third time.
-
Validation Check: If the mass change is <0.03% (within the microbalance uncertainty limits), the hermetic seal is validated, and evaporative loss is definitively ruled out[3]. If mass loss exceeds this, discard the sample.
Step 5: Dynamic Flash Combustion
-
Load the validated capsules into the autosampler of the CHNS/O analyzer.
-
The sample is dropped into the combustion reactor at 1000°C alongside a precise pulse of high-purity oxygen. The exothermic oxidation of the tin capsule temporarily drives the local temperature to ~1800°C, ensuring complete combustion of the N-alkoxyamine into
, , and [8]. -
Gases are swept by a Helium carrier through a reduction furnace (600°C, copper wires) to reduce
to , followed by GC separation and Thermal Conductivity Detection (TCD)[9].
Calibration & Instrumentation Standards
Accurate quantification of Ethoxy(propan-2-yl)amine requires robust calibration using high-purity certified reference materials (CRMs).
For this workflow, BBOT (2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene) is the premier calibration standard[10].
-
Why BBOT? BBOT (
) contains Carbon, Hydrogen, Nitrogen, Oxygen, and Sulfur in a highly stable, non-volatile crystalline matrix[11]. This allows the analyst to generate a comprehensive, multi-element calibration curve that perfectly brackets the expected nitrogen and oxygen concentrations of the Ethoxy(propan-2-yl)amine sample, ensuring linear detector response across the target ranges[12].
Analytical Workflow Visualization
Workflow for the elemental analysis of volatile liquids using cold-weld sealing and flash combustion.
References
-
CHNS Elemental Analysers - The Royal Society of Chemistry - rsc.org - [Link][9]
-
The 2400 Series II CHNS/O Elemental Analyzer - nifs.ac.lk - [Link]
-
Tin Capsules, Smooth, Std Clean, 5.5 x 1.06mm - oealabs.com - [Link][5]
-
CENTC Elemental Analysis Facility: General Information - rochester.edu -[Link][7]
-
CHNSO Elemental Analysis: Sample Preparation - mt.com - [Link][6]
-
A Comparative Review of the Effects of Instrument Design on Analytical Performance - eai1.com - [Link][2]
-
High-precision EA-IRMS analysis of S and C isotopes in geological materials - researchgate.net -[Link][8]
-
Cold-Weld Sealing in Argon Atmosphere for High Precision Carbon Isotope Analysis of Co-Processed Biofuels Using a Continuous-Flow Isotope Ratio Mass Spectrometer - acs.org - [Link][3]
Sources
- 1. 51560-50-0|Ethoxy(propan-2-yl)amine|BLD Pharm [bldpharm.com]
- 2. eai1.com [eai1.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CHNS/O Elemental Analyzer (CHNS/O) - Makmal i-CRIM [ukm.my]
- 5. oealabs.com [oealabs.com]
- 6. mt.com [mt.com]
- 7. CENTC Elemental Analysis Facility--General Information [sas.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. Standards and CRMs [elementalmicroanalysis.com]
- 11. 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene (BBOT) [lgcstandards.com]
- 12. 2,5-Bis(5-tert-butyl-2-benzo-oxazol-2-yl) thiophene (BBOT) OAS See Certificate 478514 Expiry 19-Nov-2030 1g - Elemental Microanalysis [elementalmicroanalysis.com]
Safety Operating Guide
Personal protective equipment for handling Ethoxy(propan-2-yl)amine
Operational Guide & PPE Matrix for Handling Ethoxy(propan-2-yl)amine
As a Senior Application Scientist, I recognize that handling highly reactive intermediates requires more than just reading a Safety Data Sheet (SDS); it demands a mechanistic understanding of the chemical's behavior. Ethoxy(propan-2-yl)amine (CAS: 51560-50-0)[1], also known as O-ethyl-N-isopropylhydroxylamine, is a low-molecular-weight alkyl hydroxylamine frequently utilized in advanced drug development and agricultural chemical synthesis[2]. It is commonly encountered either as a volatile free base or as its hydrochloride salt (CAS: 1909313-11-6)[3].
This guide provides a self-validating operational framework for handling this compound, ensuring that your laboratory protocols meet the highest standards of scientific integrity and safety.
Hazard Assessment & Mechanistic Causality (E-E-A-T)
To design an effective safety protocol, we must first understand why Ethoxy(propan-2-yl)amine behaves the way it does. Every piece of Personal Protective Equipment (PPE) is chosen to counteract a specific chemical property:
-
Volatility & Lipophilicity (Free Base): The free base form (MW: 103.16 g/mol )[1] is highly volatile. Its lipophilic ethyl and isopropyl groups facilitate rapid absorption through the stratum corneum (skin) and alveolar membranes (lungs).
-
Nucleophilicity & Corrosivity: The adjacent nitrogen and oxygen atoms create an "alpha effect," making the nitrogen lone pair highly nucleophilic. Upon contact with biological tissues, it reacts with electrophilic sites in proteins, leading to severe chemical burns, irritation, and potential sensitization.
-
Moisture Reactivity (Hydrochloride Salt): While the HCl salt is a solid and inherently less volatile, it is highly hygroscopic. Upon contact with mucosal membranes or sweat, it rapidly dissociates, releasing localized hydrochloric acid and causing immediate irritation.
In accordance with[4][5], a rigorous hazard assessment dictates that PPE must be selected based on these specific permeation and reactivity profiles.
Personal Protective Equipment (PPE) Matrix
Standard nitrile gloves are insufficient for prolonged contact with low-molecular-weight free-base amines due to rapid breakthrough times. The following matrix summarizes the required PPE based on operational scale and the physical state of the chemical.
| Operational Scale | State of Chemical | Glove Material | Eye/Face Protection | Respiratory & Engineering Controls |
| Analytical (< 1 g) | Solid (HCl Salt) | Double Nitrile (≥ 6 mil) | Safety Goggles | Certified Chemical Fume Hood |
| Preparative (> 1 g) | Solid (HCl Salt) | Double Nitrile | Safety Goggles + Face Shield | Fume Hood or Powder Weighing Enclosure |
| Any Scale | Liquid (Free Base) | Butyl Rubber over Nitrile | Safety Goggles + Face Shield | Fume Hood or Glovebox (Inert Atmosphere) |
| Spill Cleanup | Mixed / Solution | Butyl Rubber | Safety Goggles + Face Shield | Half-mask respirator with ABEK cartridges |
Standard Operating Procedure (SOP): Handling & Weighing
Trustworthiness in execution requires a step-by-step methodology that minimizes exposure at every node. This protocol acts as a self-validating system by incorporating immediate environmental checks.
-
Step 1: Environmental Validation. Ensure the fume hood sash is positioned at the optimal height (typically 18 inches) to maintain a face velocity of 80–120 feet per minute. Verify visually that no incompatible chemicals (e.g., strong oxidizing agents, acid chlorides) are present in the workspace.
-
Step 2: PPE Donning (Causality-Driven). Don a flame-resistant laboratory coat. If handling the free base, don inner nitrile gloves and outer Butyl rubber gloves. Causality: The Butyl rubber prevents amine permeation, while the inner nitrile provides dexterity and a secondary barrier against incidental contamination when removing the bulky outer gloves.
-
Step 3: Weighing the HCl Salt. Use an anti-static weigh boat. Causality: Because the salt is highly hygroscopic, you must weigh it rapidly to prevent moisture absorption. Absorbed water will alter the stoichiometric accuracy of your reaction and increase the risk of localized corrosion on instruments.
-
Step 4: Transfer & Dissolution. When transferring to the reaction vessel, use a closed-system transfer. If handling the free base, use a gas-tight syringe purged with inert gas (Nitrogen or Argon) to prevent oxidative degradation and vapor release into the laboratory environment.
-
Step 5: Doffing & Decontamination. Remove the outer gloves using the "glove-in-glove" technique to trap chemical contamination inside the inverted gloves. Wash hands immediately with soap and water.
Visualizing the Operational Workflow
Decision tree for PPE selection, handling, and spill decontamination of Ethoxy(propan-2-yl)amine.
Emergency Response & Spill Management
In the event of a spill, the primary objective is to suppress volatilization immediately.
-
Causality of Quenching: Free base amines are highly volatile and toxic to inhale. By applying a weak acid (e.g., 1M HCl or citric acid solution), you protonate the nucleophilic nitrogen. This acid-base reaction converts the volatile, lipophilic free base into a non-volatile, water-soluble ammonium salt, drastically reducing the inhalation hazard and allowing for safe physical cleanup.
-
Step-by-Step Spill Protocol:
-
Evacuate: Clear personnel from the immediate vicinity if the spill occurs outside a ventilated enclosure.
-
Protect: Don heavy-duty Butyl gloves, a face shield, and an ABEK-rated respirator.
-
Contain: Cover the spill with an inert absorbent material (e.g., vermiculite or sand). Do NOT use combustible materials like sawdust, which can react exothermically.
-
Neutralize: Carefully apply 1M HCl or a 10% citric acid solution to the absorbent to neutralize the amine. Verify neutralization by checking that the distinct amine odor has dissipated.
-
Collect: Sweep the neutralized mixture into a chemically resistant, sealable polyethylene container.
-
Waste Disposal
Following the rigorous guidelines outlined in[6][7]:
-
Organic Waste: Unreacted free base or organic solutions containing the compound must be disposed of in a designated, halogen-free organic waste container. Ensure the container is properly vented or stored in a cool environment to prevent pressure buildup from vaporizing amines.
-
Aqueous Waste: Neutralized (protonated) aqueous solutions from spill cleanups or extractions should be adjusted to a pH between 6 and 8 before being collected in the aqueous waste stream. Never mix unquenched amine waste with acidic waste streams in an uncontrolled manner, as the exothermic neutralization can cause boiling and splattering.
References
-
[2] Google Patents. US3306726A - Method for the control of weeds. Source: patents.google.com. URL:
-
[4][5] Occupational Safety and Health Administration (OSHA). 29 CFR 1910.132 -- General requirements for Personal Protective Equipment. Source: eCFR. URL:[Link]
-
[6][7] National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Source: National Academies Press. URL:[Link]
Sources
- 1. 51560-50-0|Ethoxy(propan-2-yl)amine|BLD Pharm [bldpharm.com]
- 2. US3306726A - Method for the control of weeds - Google Patents [patents.google.com]
- 3. 1909313-11-6,ethoxy(propan-2-yl)amine hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. eCFR :: 29 CFR 1910.132 -- General requirements. [ecfr.gov]
- 5. osha.gov [osha.gov]
- 6. Prudent Practices in the Laboratory: Handling and Management of Chemical ... - National Research Council, Division on Earth and Life Studies, Board on Chemical Sciences and Technology, Committee on Prudent Practices in the Laboratory: An Update - Google Books [books.google.li]
- 7. Prudent Practices in the Laboratory: Handling and Disposal of Chemicals - National Research Council, Division on Engineering and Physical Sciences, Commission on Physical Sciences, Mathematics, and Applications, Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories - Google Books [books.google.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
